molecular formula C16H12N2O6 B137407 Hydroxy Dehydro Nifedipine Lactone CAS No. 34785-00-7

Hydroxy Dehydro Nifedipine Lactone

Katalognummer: B137407
CAS-Nummer: 34785-00-7
Molekulargewicht: 328.28 g/mol
InChI-Schlüssel: NZHFIISQXLFKEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxy Dehydro Nifedipine Lactone, also known as Hydroxy Dehydro Nifedipine Lactone, is a useful research compound. Its molecular formula is C16H12N2O6 and its molecular weight is 328.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydroxy Dehydro Nifedipine Lactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxy Dehydro Nifedipine Lactone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c1-8-12(15(19)23-2)13(14-10(17-8)7-24-16(14)20)9-5-3-4-6-11(9)18(21)22/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHFIISQXLFKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544728
Record name Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34785-00-7
Record name Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Hydroxy Dehydro Nifedipine Lactone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 34785-00-7 Chemical Name: Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate Synonyms: Dehydronifedipine lactone; Nifedipine metabolite M-2[1][2]

Executive Summary

Hydroxy Dehydro Nifedipine Lactone is a critical oxidative metabolite of the calcium channel blocker Nifedipine. It serves as a primary reference standard for impurity profiling (Impurity B related substances) and pharmacokinetic studies involving CYP3A4 metabolism. This guide details a robust, three-stage synthetic pathway designed for high purity (>98%) production suitable for analytical standard generation. The protocol emphasizes the transformation of the dihydropyridine core into the furo[3,4-b]pyridine system via oxidative aromatization and regioselective lactonization.

Retrosynthetic Analysis

The synthesis is designed by disconnecting the lactone ring to reveal the precursor, Dehydronifedipine . The strategy relies on the differing reactivities of the methyl groups on the pyridine ring following aromatization.

  • Target: Furo[3,4-b]pyridine core.[1][2][3]

  • Disconnection: C-O bond of the lactone.

  • Precursor: 2-Hydroxymethyl-dehydronifedipine (formed via bromination/hydrolysis of Dehydronifedipine).

  • Starting Material: Nifedipine (commercial API).[4]

Mechanistic Pathway (Graphviz)

Synthesis Pathway Nifedipine Nifedipine (Dihydropyridine) Dehydro Dehydronifedipine (Pyridine Core) Nifedipine->Dehydro Oxidation (HNO3 or MnO2) Dehydro->Dehydro Recrystallization (Purification) Bromo Bromomethyl Intermediate (Transient) Dehydro->Bromo Regioselective Bromination (NBS, AIBN) Lactone Hydroxy Dehydro Nifedipine Lactone Bromo->Lactone Hydrolysis & Cyclization (-CH3Br / -MeOH)

Figure 1: Mechanistic pathway transforming Nifedipine to its Lactone metabolite via aromatization and intramolecular cyclization.

Detailed Experimental Protocol

Phase 1: Oxidative Aromatization (Synthesis of Dehydronifedipine)

Objective: Convert the 1,4-dihydropyridine ring of Nifedipine to the aromatic pyridine ring. Reaction Type: Oxidation.

  • Setup: Charge a round-bottom flask with Nifedipine (10.0 g, 28.9 mmol) and Glacial Acetic Acid (100 mL).

  • Reagent Addition: Add Ammonium Cerium(IV) Nitrate (CAN) (32.0 g, 58.0 mmol) or heat with HNO3 (mild conditions preferred to avoid nitration of the ring). Alternatively, reflux with MnO2 in dichloromethane for a milder approach.

    • Preferred Route: Refluxing with mild oxidant to prevent side-chain oxidation at this stage.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1). The fluorescent yellow spot of Nifedipine will disappear, replaced by a UV-active (non-fluorescent) spot of Dehydronifedipine.

  • Workup: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as a pale yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Methanol.

    • Yield Target: >90%.[5][6]

    • Checkpoint: Melting Point ~172-174°C.

Phase 2 & 3: Functionalization and Lactonization

Objective: Regioselective bromination of the C-2/C-6 methyl group followed by spontaneous or base-catalyzed cyclization to the lactone.

  • Setup: Dissolve Dehydronifedipine (5.0 g, 14.5 mmol) in anhydrous Carbon Tetrachloride (CCl4) or Benzene (50 mL). Note: Benzotrifluoride is a greener alternative.

  • Activation: Add N-Bromosuccinimide (NBS) (2.8 g, 15.7 mmol) and a catalytic amount of AIBN (Azobisisobutyronitrile) (0.1 g).

  • Radical Reaction: Reflux the mixture under an inert atmosphere (Nitrogen) for 2-4 hours. Illuminate with a tungsten lamp to initiate the radical reaction if necessary.

    • Mechanism:[7][8][9] Radical substitution forms the 2-bromomethyl derivative.

  • Cyclization (In-situ): The bromomethyl intermediate is unstable. Upon cooling and addition of water or weak aqueous acid (e.g., 50% acetic acid), the bromide is hydrolyzed to the hydroxymethyl group.

  • Lactonization: Heat the crude hydroxymethyl intermediate in Toluene with a catalytic amount of p-Toluenesulfonic acid (pTSA) . The hydroxyl group attacks the adjacent methyl ester carbonyl, releasing methanol and closing the lactone ring (furo-pyridine formation).

  • Workup: Evaporate the solvent. Redissolve the residue in Ethyl Acetate and wash with saturated NaHCO3 (to remove pTSA) and brine.

  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: Chloroform/Methanol (98:2 to 95:5).

    • Target: The lactone typically elutes after the unreacted dehydronifedipine.

Quantitative Data Summary
ParameterPhase 1 (Oxidation)Phase 2/3 (Lactonization)
Reagents Nifedipine, CAN/MnO2Dehydronifedipine, NBS, pTSA
Solvent Acetic Acid / DCMCCl4 / Toluene
Temperature 25°C - RefluxReflux (80-110°C)
Time 1 - 2 Hours4 - 6 Hours
Yield 90 - 95%45 - 60%
Appearance Pale Yellow SolidOff-white / Light Yellow Solid

Analytical Characterization & Validation

To ensure the synthesized material meets reference standard quality (E-E-A-T Principle: Trustworthiness), validate using the following parameters.

Spectroscopic Profile[6]
  • 1H NMR (CDCl3, 400 MHz):

    • Look for the disappearance of one methyl singlet (approx 2.6 ppm).

    • Appearance of a methylene singlet (approx 5.2 - 5.5 ppm) corresponding to the lactone -CH2-O- ring protons.

    • Aromatic protons of the nitrophenyl ring remain distinct (7.5 - 8.2 ppm).

  • IR Spectroscopy:

    • Lactone C=O: Sharp band at ~1780 cm⁻¹ (distinct from the ester C=O at ~1720 cm⁻¹).

    • Absence of NH stretch (confirming aromatization).

  • Mass Spectrometry (LC-MS):

    • Molecular Ion: [M+H]+ = 329.08 m/z.

    • Fragment: Loss of NO2 or CO2 typical.

Workflow Diagram (Graphviz)

Experimental Workflow Start Start: Nifedipine API (Purity >99%) Step1 Oxidation (Aromatization) Reagent: CAN/AcOH Start->Step1 Check1 QC Check: TLC/UV Confirm Dihydropyridine Loss Step1->Check1 Step2 Bromination (Radical) Reagent: NBS/AIBN Check1->Step2 Pass Step3 Cyclization (Lactonization) Reagent: pTSA/Toluene Step2->Step3 Purify Column Chromatography Silica Gel (CHCl3/MeOH) Step3->Purify Final Final Product: Lactone CAS 34785-00-7 Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target lactone.

References

  • Axios Research. (n.d.). Hydroxy Dehydro Nifedipine Lactone - CAS 34785-00-7.[1][2][3][4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13599652, Hydroxy Dehydro Nifedipine Lactone. PubChem. Retrieved from [Link]

  • Scherling, D., et al. (1991). Biotransformation of Nifedipine in Rat and Dog. Arzneimittelforschung.

Sources

"Hydroxy Dehydro Nifedipine Lactone discovery and history"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Hydroxy Dehydro Nifedipine Lactone , detailing its discovery, chemical identity, and significance in the pharmacokinetics of calcium channel blockers.

Discovery, Structural Elucidation, and Analytical Significance

Executive Summary

Hydroxy Dehydro Nifedipine Lactone (often referred to as Metabolite III or Dehydronifedipinolactone ) is a pivotal reference marker in the stability and metabolic profiling of Nifedipine. Chemically defined as 2-hydroxymethyl-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid lactone, it represents a cyclized derivative of the primary pyridine metabolite.

Historically, this molecule played a central role in the "metabolite vs. artifact" debate during the 1970s and 1980s. While initially detected as a major peak in Gas-Liquid Chromatography (GLC) assays, subsequent research revealed its formation is often driven by the analytical conditions (acidic extraction or thermal stress) acting upon the open-ring hydroxy-acid metabolite (M-II ). Today, it serves as a critical Quality Control (QC) standard for impurity profiling in Nifedipine API manufacturing and stability testing.

Historical Context & Discovery

The discovery of Hydroxy Dehydro Nifedipine Lactone is inextricably linked to the early pharmacokinetic characterization of Nifedipine (Adalat®) by Bayer AG in the early 1970s.

The Bayer Era (1972–1975)

Initial metabolic studies by Schlossmann, Medenwald, and Rosenkranz (1972, 1975) established that Nifedipine undergoes extensive first-pass metabolism. They identified that the dihydropyridine ring is rapidly oxidized to a pyridine analog (Dehydronifedipine), rendering the molecule pharmacologically inactive. However, the complexity of the metabolic pathway required more advanced separation techniques than were available at the time.

The Kondo Identification (1980)

The definitive structural elucidation occurred in 1980 , when Kondo et al. published their landmark study in the Chemical & Pharmaceutical Bulletin.[1] Using Gas Chromatography (GC) and Mass Spectrometry (MS), they isolated specific metabolites from human and dog urine.

  • Observation: They observed a distinct peak corresponding to a lactone structure.

  • Deduction: They proposed that the methyl group at the C-2 position undergoes hydroxylation, followed by an intramolecular cyclization with the adjacent C-3 methoxycarbonyl group.

  • Significance: This study provided the first rigorous chemical evidence of the lactone, designating it as a key downstream product of Nifedipine metabolism.

The "Artifact" Controversy

In the mid-1980s, researchers such as Snedden et al. (1984) and Raemsch & Sommer (1983) refined the understanding of this molecule. They demonstrated that while the hydroxy-acid metabolite (M-II) is the primary circulating species in plasma, it spontaneously lactonizes under the high temperatures of GC injection ports or acidic extraction environments. Thus, the "Lactone" (M-III) was reclassified largely as an analytical artifact of M-II, though it can exist in trace amounts in vivo.

Chemical Identity & Mechanism of Formation

The formation of the lactone involves a multi-step oxidative pathway mediated primarily by CYP3A4 .

Structural Data
PropertyDetail
Common Name Hydroxy Dehydro Nifedipine Lactone
Synonyms Dehydronifedipinolactone; Metabolite III (M-III); BAY-h 2228
CAS Number 34785-00-7
Molecular Formula C₁₆H₁₂N₂O₆
Molecular Weight 328.28 g/mol
Core Structure Furo[3,4-b]pyridine system
Reaction Pathway

The transformation follows a logical chemical cascade:

  • Aromatization: Nifedipine (Dihydropyridine) is oxidized to Dehydronifedipine (Pyridine).

  • Hydroxylation: The C-2 methyl group is hydroxylated to form the hydroxymethyl derivative (M-II).

  • Cyclization (Lactonization): The hydroxyl group attacks the carbonyl carbon of the adjacent C-3 ester, releasing methanol and closing the furanone ring to form the Lactone (M-III).

Pathway Visualization

The following diagram illustrates the metabolic and degradation pathway leading to the lactone.

NifedipineMetabolism Nif Nifedipine (Dihydropyridine) Dehydro Dehydronifedipine (Pyridine Analog) Nif->Dehydro Oxidation (CYP3A4/Light) M_I Metabolite M-I (Mono-carboxylic Acid) Dehydro->M_I Hydrolysis (Esterase) M_II Metabolite M-II (Hydroxymethyl Acid) Dehydro->M_II Hydroxylation (CYP3A4) Lactone Hydroxy Dehydro Nifedipine Lactone (M-III) M_II->Lactone Cyclization (Acid/Heat/Artifact)

Figure 1: Metabolic and degradative pathway of Nifedipine leading to the formation of the Lactone (M-III).

Analytical Evolution & Detection Protocols

The detection of Hydroxy Dehydro Nifedipine Lactone has evolved from artifact-prone GC methods to precise LC-MS techniques.

Historical Protocol: Gas Chromatography (GC)
  • Method: Extraction of plasma/urine with toluene or ethyl acetate under acidic conditions.

  • Detection: Electron Capture Detection (ECD).[2]

  • Outcome: The high temperature of the GC column (approx. 200°C) forced the dehydration of M-II into the Lactone.

  • Limitation: Could not distinguish between pre-existing Lactone and Lactone formed in situ.

Modern Protocol: HPLC & LC-MS/MS

Modern pharmacopoeial methods (USP/EP) utilize Liquid Chromatography to separate the open acid (M-II) from the Lactone (M-III) without inducing thermal cyclization.

Recommended HPLC Conditions for Impurity Profiling:

ParameterSpecification
Column C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile : Methanol (50:50)
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 235 nm (Pyridine ring absorption)
Retention Order M-II (Acid) elutes before M-III (Lactone) due to polarity.

Synthesis of Reference Standard

For researchers requiring the authentic standard for validation, the synthesis described by Snedden et al. (1984) remains the gold standard.

  • Starting Material: Dehydronifedipine.[3][4][5][6]

  • Oxidation: Reaction with Selenium Dioxide (SeO₂) in dioxane/water.

  • Isolation: The resulting hydroxymethyl derivative is refluxed in acidic methanol or treated with traces of p-toluenesulfonic acid to drive the cyclization to the lactone.

  • Purification: Recrystallization from methanol/ether.

  • Validation: Confirmed by ¹H-NMR (loss of one methyl ester singlet, appearance of lactone methylene protons).

References

  • Kondo, S., et al. (1980). "Identification of nifedipine metabolites and their determination by gas chromatography."[1][2][7] Chemical & Pharmaceutical Bulletin, 28(1), 1-7.[1] Link

  • Schlossmann, K., Medenwald, H., & Rosenkranz, H. (1975). "Investigations on the metabolism and protein binding of nifedipine."[7][8] 2nd International Adalat Symposium, Springer-Verlag, 33-39.[7] Link

  • Snedden, W., et al. (1984). "The synthesis of deuterated nifedipine and its primary metabolites."[4] Journal of Labelled Compounds and Radiopharmaceuticals, 21(10), 993-1004. Link

  • Raemsch, K. D., & Sommer, J. (1983). "Pharmacokinetics and metabolism of nifedipine."[7] Hypertension, 5(4 Pt 2), II18-24.[9] Link

  • PubChem. "Hydroxy Dehydro Nifedipine Lactone (Compound)."[9] National Library of Medicine. Link

Sources

"Molecular formula C16H12N2O6"

Technical Deep Dive: Actinocin ( )

The Chromophoric Engine of Actinomycin Antibiotics

Executive Summary

The molecular formula


Actinocin1ActinomycinsActinomycin D

This guide analyzes Actinocin’s structural chemistry, its unique biosynthetic origin via oxidative condensation, and its critical role in DNA intercalation—a mechanism that underpins the treatment of Wilms’ tumor, rhabdomyosarcoma, and gestational trophoblastic neoplasia.

Chemical Identity & Structural Analysis[2]

Actinocin is a planar, tricyclic heteroaromatic system derived from a phenoxazine scaffold. Its deep orange-red color is characteristic of the phenoxazin-3-one chromophore, which is essential for the molecule's ability to intercalate between DNA base pairs.

Table 1: Physicochemical Profile

PropertyData
Common Name Actinocin
IUPAC Name 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylic acid
CAS Registry Number 524-11-8
Molecular Weight 328.28 g/mol
Core Scaffold 3H-Phenoxazin-3-one
Appearance Red to orange crystalline solid
Solubility Low in water; soluble in alkaline solutions and polar organic solvents
Key Functional Groups Amino (-NH₂), Quinoid Carbonyl (C=O), Carboxylic Acids (-COOH), Methyls (-CH₃)
Structural Significance

The Actinocin core possesses a planar geometry that perfectly matches the dimensions of a DNA base pair. The 1,9-dicarboxylic acid positions are the attachment points for the pentapeptide lactone rings in Actinomycin D. These peptide rings are crucial for minor groove binding, but the Actinocin core is the driver of intercalation .

Biosynthesis: The Oxidative Condensation Pathway

The biosynthesis of Actinocin is a masterpiece of natural product chemistry, involving the convergence of two identical precursor molecules. It occurs primarily in Streptomyces species (e.g., S. antibioticus, S. parvulus).

The Pathway Mechanism
  • Precursor Formation: The pathway begins with Tryptophan , which is metabolized via the kynurenine pathway to 3-hydroxy-4-methylanthranilic acid (4-MHA) .[2]

  • Oxidative Condensation: Two molecules of 4-MHA undergo an oxidative coupling reaction.[1] This step is catalyzed by the enzyme phenoxazinone synthase (a copper-dependent oxidase).[2]

  • Dimerization Logic: The reaction forms the tricyclic phenoxazinone ring system, consuming 6 electrons and creating the Actinocin core (

    
    ) from two 
    
    
    precursors.

Biosynthesiscluster_0Critical Step: DimerizationTryptophanL-Tryptophan(Precursor)KynurenineKynureninePathwayTryptophan->KynurenineEnzymaticConversionMHA3-Hydroxy-4-methyl-anthranilic acid (4-MHA)(Monomer)Kynurenine->MHAMethylation &HydroxylationActinocinACTINOCIN(C16H12N2O6)(Chromophore)MHA->ActinocinOxidativeCondensation(x2 Molecules)EnzymePhenoxazinoneSynthase(Cu-dependent)Enzyme->MHACatalyzes

Figure 1: Biosynthetic pathway of Actinocin via the oxidative dimerization of 4-MHA.[1]

Pharmacology: Mechanism of DNA Intercalation[8][10][11][12]

Actinocin's pharmacological potency lies in its ability to inhibit transcription by stalling RNA Polymerase. This activity is strictly dependent on its structural ability to intercalate into double-stranded DNA (dsDNA).

Molecular Mechanism[3][4][5]
  • Intercalation: The planar tricyclic phenoxazone ring of Actinocin slides between two stacked base pairs of the DNA helix.

  • Sequence Specificity: It shows a strong preference for GpC (Guanine-Cytosine) steps. The 2-amino group of the chromophore forms specific hydrogen bonds with the phosphate backbone or guanine residues.

  • Transcription Blockade: The stable drug-DNA complex acts as a physical roadblock to RNA Polymerase II , preventing the elongation of the RNA chain. This halts protein synthesis and induces apoptosis in rapidly dividing tumor cells.

Critical Insight: While Actinocin (the core) can intercalate, it binds DNA weakly on its own. The pentapeptide lactones (present in Actinomycin D) are required to anchor the complex into the minor groove, increasing the binding constant (

MechanismDrugActinocin Core(Planar Chromophore)ComplexStable Intercalation Complex(Drug inserted between Base Pairs)Drug->ComplexIntercalationDNAdsDNA Helix(GpC Step)DNA->ComplexTarget SiteRNAPRNA Polymerase II(Transcription Enzyme)Complex->RNAPPhysical ObstructionInhibitionElongation Blocked(Transcription Halted)RNAP->InhibitionStalling

Figure 2: Mechanism of Action showing the intercalation of the Actinocin core blocking RNA Polymerase.

Analytical Characterization

For researchers synthesizing or extracting Actinocin derivatives, analytical validation is key.

  • UV-Vis Spectroscopy:

    • Primary Peak: ~440–445 nm (Visible region).

    • Appearance: This transition is responsible for the compound's intense orange-red color.

    • Secondary Peak: ~240–245 nm (UV region, aromatic

      
       transitions).
      
    • Note: The absorbance is pH-dependent due to the phenolic/amino groups.

  • NMR Spectroscopy (

    
    H-NMR in DMSO-
    
    
    ):
    • Methyl Groups: Two distinct singlets around

      
       2.0–2.5 ppm (corresponding to the 4-Me and 6-Me).
      
    • Aromatic Protons: Since the core is highly substituted, aromatic signals are sparse but distinct, typically appearing as singlets if the positions are isolated.

    • Exchangeable Protons: Broad singlets for the -NH₂ and -COOH protons (highly dependent on solvent and concentration).

Applications in Drug Development[5]
1. Synthetic Analogues

Researchers utilize the Actinocin scaffold to develop "simplified actinomycins." By replacing the complex pentapeptide lactones with simpler cationic side chains (e.g., dimethylaminopropyl groups), scientists aim to retain the intercalation properties while improving solubility and reducing the complex synthetic burden of the peptide rings.

2. Impurity Profiling

In the fermentation of Actinomycin D, free Actinocin or "hemi-actinomycins" (where one peptide chain is missing) can occur as impurities. Monitoring the presence of the

3. Photo-Activated Chemotherapy

The phenoxazone chromophore has photodynamic properties. Recent research explores using Actinocin derivatives as photosensitizers that generate Reactive Oxygen Species (ROS) upon light irradiation, offering a potential dual-mechanism for cancer therapy (intercalation + oxidative stress).

References
  • PubChem. (2025). Actinocin | C16H12N2O6 | CID 96175. National Library of Medicine. [Link]

  • Cruttenden, V. L., et al. (2012). Biosynthesis of the actinomycin chromophore: incorporation of 3-hydroxy-4-methylanthranilic acid. Journal of Bacteriology. [Link]

  • Chen, C., et al. (2012). The structural basis of actinomycin D–binding induces nucleotide flipping. Nucleic Acids Research. [Link]

  • Koba, M., & Konopa, J. (2005). Actinomycin D and its mechanisms of action. Postepy Higieny i Medycyny Doswiadczalnej. [Link]

  • Jiang, H., et al. (2019). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus. Marine Drugs. [Link][6]

"Role of CYP3A4 in Hydroxy Dehydro Nifedipine Lactone formation"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic clearance of Nifedipine is the "Gold Standard" metric for assessing Cytochrome P450 3A4 (CYP3A4) activity in both in vitro and in vivo systems. While the primary aromatization of Nifedipine to Dehydronifedipine is the most commonly cited pathway, the subsequent formation of Hydroxy Dehydro Nifedipine Lactone represents a critical, sequential oxidation event that further elucidates the catalytic versatility of CYP3A4.

This guide dissects the mechanistic role of CYP3A4 in this two-step oxidative cascade. It moves beyond basic metabolic profiling to explore the enzymology of the pyridine ring formation, the hydroxylation of the C-2/C-6 methyl group, and the subsequent intramolecular cyclization that yields the lactone.

Mechanistic Enzymology: The Sequential Oxidation Pathway

The formation of Hydroxy Dehydro Nifedipine Lactone is not a single-step event; it is the product of a sequential metabolic cascade driven primarily by CYP3A4. Understanding this requires decoupling the pathway into three distinct phases.

Phase I: Aromatization (The "Dehydro" Step)

The initial and rate-limiting step is the oxidation of the dihydropyridine ring. CYP3A4 abstracts a hydrogen atom (or an electron followed by a proton) from the N-1 or C-4 position of Nifedipine.

  • Substrate: Nifedipine (1,4-dihydropyridine structure).

  • Mechanism: Two-electron oxidation.

  • Product: Dehydronifedipine (Pyridine analog).[1]

  • Key Insight: This step destroys the calcium channel blocking activity. The pyridine ring is planar, unlike the puckered dihydropyridine ring, significantly altering the molecule's binding affinity in the CYP3A4 active site for the next step.

Phase II: Hydroxylation (The "Hydroxy" Step)

Once Dehydronifedipine is formed, it remains a substrate for CYP3A4. The enzyme targets one of the methyl groups at the C-2 or C-6 position of the pyridine ring.

  • Substrate: Dehydronifedipine.[1][2]

  • Reaction: Aliphatic hydroxylation (

    
    ).
    
  • Product: Hydroxy-dehydronifedipine (specifically 2-hydroxymethyl-dehydronifedipine).

Phase III: Lactonization (Ring Closure)

This step is often chemically spontaneous but driven by the proximity of the newly formed hydroxyl group to the adjacent methyl ester (methoxycarbonyl) group.

  • Mechanism: Intramolecular nucleophilic attack. The hydroxyl oxygen attacks the carbonyl carbon of the adjacent ester, releasing methanol and closing the ring.

  • Final Product: Hydroxy Dehydro Nifedipine Lactone (Furo[3,4-b]pyridine derivative).[3][4][5]

Visualizing the Pathway (Graphviz)

The following diagram illustrates the sequential oxidation and cyclization process.

Nifedipine_Metabolism Nifedipine Nifedipine (Substrate) CYP3A4_1 CYP3A4 (Oxidation) Nifedipine->CYP3A4_1 Dehydro Dehydronifedipine (Primary Metabolite) CYP3A4_1->Dehydro -2H (Aromatization) CYP3A4_2 CYP3A4 (Hydroxylation) Dehydro->CYP3A4_2 Hydroxy Hydroxy-Dehydronifedipine (Intermediate) CYP3A4_2->Hydroxy +OH (Methyl Hydroxylation) Lactone Hydroxy Dehydro Nifedipine Lactone (Final Product) Hydroxy->Lactone Intramolecular Cyclization (-MeOH)

Figure 1: The sequential metabolic pathway of Nifedipine mediated by CYP3A4, leading to the formation of the Lactone metabolite via the Dehydronifedipine intermediate.

Experimental Protocol: Microsomal Incubation & Metabolite Profiling

To study this pathway, one must distinguish between the primary metabolite (Dehydronifedipine) and the secondary lactone. The following protocol is designed for Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4) .

A. Reagents & Preparation
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.

  • Substrate Stock: Nifedipine (10 mM in Methanol). Note: Keep methanol <1% in final incubation to avoid CYP inhibition.

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Diazepam or Nifedipine-d6).

B. Incubation Workflow (Step-by-Step)
  • Pre-Incubation:

    • Mix Buffer + HLM (0.5 mg/mL protein) + Nifedipine (typical range 5–50 µM).

    • Equilibrate at 37°C for 5 minutes.

    • Why? Ensures temperature stability and substrate binding equilibrium before catalysis begins.

  • Initiation:

    • Add NADPH Regenerating System to start the reaction.

    • Total Volume: Typically 200 µL or 500 µL.

  • Time Course (Linearity Check):

    • Incubate for 5, 10, 20, and 30 minutes.

    • Critical: Lactone formation shows a "lag phase" in kinetic plots because it requires the accumulation of Dehydronifedipine first.

  • Termination:

    • Add equal volume of Stop Solution.

    • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis (LC-MS/MS):

    • Inject supernatant.

    • Monitor Transitions:

      • Nifedipine: m/z 347

        
         315
        
      • Dehydronifedipine: m/z 345

        
         284
        
      • Hydroxy Dehydro Nifedipine Lactone: m/z 329

        
        fragment (Note: Mass is M-18 relative to hydroxy-dehydro form due to water loss/cyclization).
        
C. Self-Validating Controls (Trustworthiness)

To confirm CYP3A4 specificity, run parallel incubations with:

  • Specific Inhibitor: Ketoconazole (1 µM).

    • Expected Result: >90% inhibition of both Dehydronifedipine and Lactone formation.

  • Specific Antibody: Anti-CYP3A4 monoclonal antibody.

  • Negative Control: HLM without NADPH (rules out non-enzymatic degradation).

Data Presentation & Interpretation

When analyzing the formation of the Lactone, the kinetic profile differs from primary metabolism.

Kinetic Parameters Table
ParameterDehydronifedipine (Primary)Hydroxy Dehydro Nifedipine Lactone (Secondary)Interpretation
Formation Type Linear (Initial Rate)Sigmoidal / Lag PhaseLactone requires Dehydro accumulation.

(Apparent)
~10–20 µMHigher / ComplexThe "apparent"

for lactone reflects the affinity of CYP3A4 for Dehydronifedipine.

HighLowerHydroxylation of the pyridine ring is generally slower than the initial aromatization.
Ketoconazole Effect Potent Inhibition (

)
Potent InhibitionConfirms CYP3A4 dominance in the entire cascade.
Interpreting the "Lag"

In a time-course experiment, you will observe:

  • Nifedipine: Exponential decay.

  • Dehydronifedipine: Rapid linear appearance.

  • Lactone: Slow onset (lag), followed by linear increase as Dehydronifedipine concentrations reach steady state.

Technical Note: If using recombinant CYP3A4, the ratio of Lactone/Dehydro may differ from HLM due to the absence of cytosolic esterases or competing pathways, though the primary oxidative driver remains CYP3A4.

References

  • Guengerich, F. P., et al. (1986). "Oxidation of dihydropyridines by human liver cytochrome P-450IIIA4." Molecular Pharmacology.

  • FDA Guidance for Industry. (2020).[6] "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration.[6][7]

  • Scherling, D., et al. (1991). "Biotransformation of Nifedipine in Man." Xenobiotica. (Describes the specific lactone structure and pathway).

  • PubChem Compound Summary. (2024). "Hydroxy Dehydro Nifedipine Lactone (CID 13599652)."[3] National Library of Medicine. [3]

Sources

Methodological & Application

Application Note: Hydroxy Dehydro Nifedipine Lactone in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Hydroxy Dehydro Nifedipine Lactone (CAS: 34785-00-7) represents a critical terminal metabolite in the biotransformation of Nifedipine. While the primary oxidation of Nifedipine to Dehydronifedipine is the canonical marker for Cytochrome P450 3A4 (CYP3A4) activity, the subsequent formation of the lactone provides a more granular view of downstream elimination pathways and total metabolic clearance.

In drug development, this molecule is utilized primarily for:

  • Mass Balance Studies: Quantifying terminal elimination products in urine to establish total drug recovery.

  • CYP3A4 Phenotyping: Serving as a stable surrogate for the transient hydroxy-carboxylic acid intermediate (M-II).

  • Stability Profiling: Monitoring the degradation of Nifedipine under oxidative stress.

Critical Mechanism: Nifedipine undergoes aromatization (oxidation) to Dehydronifedipine, followed by hydroxylation and subsequent cyclization to form the lactone. This application note details the rigorous protocols required to generate, extract, and quantify this specific metabolite, with a heavy emphasis on controlling photolability —the Achilles' heel of dihydropyridine research.

Metabolic Pathway & Mechanism

The formation of the lactone is not a single-step process. It involves the initial CYP3A4-mediated aromatization of the dihydropyridine ring, followed by hydroxylation of the methyl group and acid-catalyzed cyclization.

Figure 1: Nifedipine Metabolic Cascade

NifedipineMetabolism cluster_0 Hepatic Phase I Metabolism Nif Nifedipine (Substrate) Dehydro Dehydronifedipine (Primary Metabolite) Nif->Dehydro CYP3A4 (Oxidation/Aromatization) Hydroxy Hydroxy-Dehydronifedipine (Intermediate M-II) Dehydro->Hydroxy CYP3A4 (Hydroxylation) Lactone Hydroxy Dehydro Nifedipine Lactone (Terminal Marker) Hydroxy->Lactone Cyclization (pH Dependent/Spontaneous)

Caption: The metabolic trajectory of Nifedipine. The transition from the intermediate hydroxy-acid to the Lactone is often driven by pH conditions during sample processing or urinary excretion.

Experimental Considerations & Constraints

Before initiating wet-lab work, three critical factors must be controlled to ensure data integrity.

FactorConstraintMitigation Strategy
Photolability Nifedipine and its nitro-derivatives degrade rapidly under UV/Visible light (forming nitroso-derivatives).Absolute Requirement: All procedures must be performed under monochromatic sodium light (yellow light) or in darkened rooms. Use amber glassware and wrap columns/tubing in aluminum foil.
Lactonization Equilibrium The precursor (Hydroxy-Dehydronifedipine) exists in equilibrium with the Lactone.Acidic pH favors lactonization. Ensure consistent pH during extraction (typically pH < 4.0) if total lactone quantification is the goal.
Non-Specific Binding Lipophilic nature of dihydropyridines leads to binding on plasticware.Use silanized glass vials where possible. Pre-saturate tips or use low-retention plastics.

Protocol A: In Vitro Microsomal Generation

This protocol describes the generation of the metabolite using Human Liver Microsomes (HLM) to assess CYP3A4 kinetics.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Human Liver Microsomes (HLM) (Protein conc. 20 mg/mL)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase)

  • Magnesium Chloride (3.3 mM)

  • Nifedipine Stock (10 mM in DMSO)

Workflow:

  • Pre-Incubation Mixture:

    • Prepare a master mix in amber tubes on ice.

    • Final volume: 200 µL per reaction.

    • Mix: Buffer + HLM (0.5 mg/mL final) + MgCl₂.

    • Spike Nifedipine substrate (Typical range: 1 µM – 50 µM).

  • Thermal Equilibration:

    • Incubate at 37°C for 5 minutes in a shaking water bath. This ensures the lipid membrane of the microsomes is fluid and enzymes are active.

  • Initiation:

    • Add 20 µL of NADPH regenerating system to start the reaction.

    • Control: Add buffer instead of NADPH for the negative control.

  • Incubation:

    • Incubate for 10–30 minutes (Linearity must be pre-determined; Nifedipine metabolism is rapid).

  • Termination & Lactonization:

    • Stop reaction by adding 200 µL of ice-cold Acetonitrile containing 1% Formic Acid .

    • Note: The formic acid is crucial here. It precipitates proteins AND drives the cyclization of the hydroxy-metabolite into the stable Lactone form for analysis.

  • Clarification:

    • Centrifuge at 4,000 × g for 15 minutes at 4°C.

    • Transfer supernatant to amber HPLC vials.

Protocol B: LC-MS/MS Bioanalysis[1][2]

Quantification of Hydroxy Dehydro Nifedipine Lactone requires high specificity due to the structural similarity with the parent drug and the primary metabolite (Dehydronifedipine).

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

Chromatographic Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm)Provides necessary retention for polar lactone separation.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation [M+H]+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 3.5 mins.Rapid elution; Lactone typically elutes before Nifedipine.
Flow Rate 0.4 - 0.6 mL/minOptimal for ESI source desolvation.
Mass Spectrometry Parameters (MRM)

Note: Exact voltages vary by instrument. Tune with authentic standard.

  • Ionization: ESI Positive Mode

  • Source Temp: 500°C (Stable lactone allows high heat)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nifedipine 347.1315.115
Dehydronifedipine 345.1284.120
Hydroxy Dehydro Nifedipine Lactone 329.1 269.1 22
Internal Standard (Nitrendipine)361.1315.118

Workflow Diagram:

LCMS_Workflow Sample Quenched Microsomal Sample (Acidified) Spin Centrifugation (4000g, 15 min, 4°C) Sample->Spin Supernatant Supernatant Retrieval (Amber Vials) Spin->Supernatant LC LC Separation (C18 Column, Gradient) Supernatant->LC MS MS/MS Detection (MRM: 329.1 -> 269.1) LC->MS

Caption: Analytical workflow for the isolation and detection of the Lactone metabolite.

Data Analysis & Kinetic Calculations

To determine the Intrinsic Clearance (


)  mediated by CYP3A4 via this specific pathway:
  • Quantification: Integrate the peak area of Hydroxy Dehydro Nifedipine Lactone. Normalize against the Internal Standard (IS).

  • Standard Curve: Calculate concentration using a calibration curve prepared with authentic Lactone standard (commercial sources typically available).

  • Velocity Calculation:

    
    
    
  • Michaelis-Menten Fit: Plot

    
     vs. 
    
    
    
    and fit to the equation:
    
    
    • 
       : Maximum velocity of lactone formation.
      
    • 
       : Affinity constant (reflects CYP3A4 affinity).
      

Interpretation: A shift in


 without a change in 

in the presence of a test drug indicates non-competitive inhibition . A shift in

indicates competitive inhibition .

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Extra Peaks / Noise Photodegradation of Nifedipine.Immediate Check: Was the experiment done in the dark? Re-run with strict light protection (foil/amber tubes).
Low Lactone Yield Incomplete cyclization.Ensure the quenching solution contains at least 1% Formic Acid or 0.1% TFA to drive the hydroxy-acid to lactone conversion.
High Variability Non-specific binding.Switch to glass-lined plates or pre-lubricated pipette tips.
Retention Time Shift Column contamination.Nifedipine metabolites are sticky. Implement a "sawtooth" wash (95% ACN) between injections.

References

  • Drug Metabolism and Disposition:Guengerich, F. P., et al. "Oxidation of dihydropyridines by human liver cytochrome P450 enzymes.

  • Journal of Chromatography B: Wang, X. D., et al. "Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by LC-MS/MS." (Basis for extraction protocols).[1]

  • FDA Guidance for Industry: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (Regulatory context for CYP3A4 probing).[1][2][3][4]

  • PubChem Compound Summary:Hydroxy Dehydro Nifedipine Lactone (CID 13599652).

Sources

Application Note: In Vivo Characterization and Bioanalysis of Hydroxy Dehydro Nifedipine Lactone (HDNL)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Hydroxy Dehydro Nifedipine Lactone (HDNL) represents a specific, downstream metabolic derivative of the calcium channel blocker Nifedipine. While Nifedipine is primarily metabolized via CYP3A4-mediated oxidation to dehydronifedipine, subsequent hydrolytic and oxidative steps can yield the lactone form.

In drug development, HDNL is critical for two reasons:

  • Metabolic Biomarker: It serves as a terminal analyte to map the completeness of the oxidative metabolic cascade.

  • Impurity Qualification: As a potential degradation product or circulating metabolite, it falls under ICH Q3B and MIST (Metabolites in Safety Testing) guidelines. If HDNL accumulates disproportionately in human plasma compared to animal species, it requires independent safety characterization.

This guide outlines the in vivo strategies to isolate, quantify, and qualify HDNL using physiologically relevant animal models.

Metabolic Context and Pathway Visualization

To design an effective in vivo study, one must understand the formation kinetics. HDNL is not a primary metabolite; it is formed via a multi-step pathway involving aromatization of the dihydropyridine ring, ester hydrolysis, and intramolecular cyclization.

Figure 1: Nifedipine Metabolic Cascade to HDNL

NifedipineMetabolism cluster_liver Hepatic Metabolism (Microsomal/Cytosolic) Nif Nifedipine (Parent Drug) Dehydro Dehydronifedipine (Primary Metabolite) Nif->Dehydro Oxidation (CYP3A4) Acid Dehydronifedipinic Acid Dehydro->Acid Ester Hydrolysis HydroxyAcid Hydroxy-Dehydronifedipinic Acid (Intermediate) Acid->HydroxyAcid Hydroxylation HDNL Hydroxy Dehydro Nifedipine Lactone (HDNL) HydroxyAcid->HDNL Intramolecular Cyclization (-H2O)

Caption: The metabolic trajectory from Nifedipine to HDNL. The formation of the lactone ring (HDNL) is a terminal step often used to assess oxidative completeness.

Animal Model Selection Strategy

The choice of animal model depends on the specific study objective: Pharmacokinetic (PK) Mapping vs. Safety Qualification .

Table 1: Comparative Model Selection
Model OrganismPhysiological RelevancePrimary ApplicationLimitations
Rat (Sprague-Dawley) High. Hepatic blood flow and enzyme expression are well-characterized.PK Screening: Establishing baseline formation rates of HDNL from Nifedipine.Rodent CYP isoforms (e.g., CYP3A1/2) differ slightly from human CYP3A4 in substrate specificity.
Dog (Beagle) Moderate-High. Closer phylogenetic proximity to human metabolic profiles.Non-Rodent Toxicity: Required for ICH S9/MIST compliance if HDNL is a major metabolite.Nifedipine metabolism in dogs can be faster; requires frequent sampling.
Humanized Liver Mouse Gold Standard. Chimeric mice with human hepatocytes (e.g., PXB-mice).Metabolic Bridging: Verifying if HDNL formation in humans matches animal predictions.High cost; lower throughput. Reserved for resolving interspecies discrepancies.

Detailed Experimental Protocols

Protocol A: Pharmacokinetic Profiling (Formation Kinetics)

Objective: To determine the Area Under the Curve (AUC) of HDNL following Nifedipine administration.

1. Study Design:

  • Species: Male Sprague-Dawley Rats (n=6), cannulated (jugular vein).

  • Test Article: Nifedipine (Parent).[1][2][3][4][5]

  • Dose: 5 mg/kg (Oral Gavage) and 1 mg/kg (IV) to assess bioavailability impact on metabolite formation.

  • Vehicle: PEG400:Saline (60:40 v/v) – Note: Avoid light exposure; Nifedipine is highly photosensitive.

2. Sampling Schedule:

  • Collect blood (0.2 mL) into K2EDTA tubes at: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Critical Step: Process samples under yellow light (sodium vapor) to prevent photodegradation of Nifedipine into nitroso-derivatives, which could interfere with HDNL quantification.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL plasma.

  • Add 150 µL Acetonitrile containing Internal Standard (Nitrendipine or d6-Nifedipine).

  • Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Inject supernatant into LC-MS/MS.

4. Data Analysis: Calculate the Metabolite-to-Parent Ratio (MPR):



Interpretation: An MPR > 0.10 (10%) suggests HDNL is a major metabolite, triggering FDA/EMA requirements for separate safety testing.
Protocol B: Impurity Qualification (Direct Toxicity Assessment)

Objective: To assess the safety of HDNL if it is found to be a major metabolite or a degradation impurity in the drug product.

1. Rationale: Per ICH Q3B(R2), if HDNL exceeds the qualification threshold (usually 0.2% in drug product or >10% of total drug-related exposure in plasma), it must be tested directly.

2. Study Design:

  • Groups:

    • Vehicle Control.

    • Low Dose (1x Human Equivalent Exposure).

    • High Dose (10x Human Equivalent Exposure).

  • Route: Oral Gavage (daily for 14 days).

  • Test Article: Synthesized Reference Standard of Hydroxy Dehydro Nifedipine Lactone (CAS: 34785-00-7).

3. Endpoints:

  • Clinical Observations: Daily monitoring for hypotension (exaggerated pharmacology) or sedation.

  • Clinical Pathology: Liver enzymes (ALT, AST) to detect hepatotoxicity from the pyridine ring accumulation.

  • Histopathology: Focus on liver and kidney (primary clearance organs).

Bioanalytical Method (LC-MS/MS)[1]

Reliable quantification of HDNL requires a validated method capable of separating the lactone from the acid and parent forms.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: Electrospray Ionization (ESI) Positive mode.

  • Transitions (MRM):

    • Nifedipine:[1][2][4][5][6][7][8][9][10][11][12] 347.1

      
       315.1
      
    • Dehydronifedipine:[1][2][4][7][10] 345.1

      
       284.1
      
    • HDNL (Lactone): 329.1

      
       [Fragment specific to lactone ring, typically loss of CO2 or side chain]
      
  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Note: The lactone is more hydrophobic than the acid metabolite; expect later elution.

References

  • Axios Research. (n.d.). Hydroxy Dehydro Nifedipine Lactone Reference Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13599652, Hydroxy Dehydro Nifedipine Lactone. Retrieved from [Link]

  • Wang, X. D., et al. (2007).[1] Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites (MIST) Guidance for Industry. Retrieved from [Link]

  • Waller, D. G., et al. (1984). The Metabolism of Nifedipine During Long-Term Therapy. British Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

Application Note: NMR and Mass Spectrometry Characterization of Hydroxy Dehydro Nifedipine Lactone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical analysis, impurity profiling, and metabolite identification. It provides a comprehensive technical guide to the structural characterization of Hydroxy Dehydro Nifedipine Lactone , a key degradation product and metabolite of the calcium channel blocker Nifedipine.

Introduction & Scientific Context

In the development and stability testing of dihydropyridine calcium channel blockers, the identification of degradation products is critical for regulatory compliance (ICH Q3A/B). Nifedipine is notoriously photosensitive and metabolically active. While its primary oxidative metabolite is Dehydronifedipine , further oxidation and cyclization processes yield secondary impurities such as Hydroxy Dehydro Nifedipine Lactone .

This molecule is chemically distinct due to the aromatization of the dihydropyridine ring (forming a pyridine core) and the subsequent formation of a lactone ring fused to the pyridine structure. This occurs via the oxidation of a methyl group to a hydroxymethyl moiety, which then cyclizes with the adjacent ester group.

Structural Significance
  • Core Transformation: The transition from a 1,4-dihydropyridine (Nifedipine) to a pyridine (Dehydro-Nifedipine) results in the loss of the NH proton and significant downfield shifts in NMR.

  • Lactone Formation: The "Lactone" designation refers to the furo[3,4-b]pyridine system.[1] This rigidifies the structure and alters the fragmentation pattern in Mass Spectrometry compared to the open-chain diesters of the parent drug.

Experimental Protocols

Protocol A: Sample Preparation & Isolation

Note: This impurity typically appears in forced degradation studies (oxidative/photolytic) or can be purchased as a reference standard (e.g., LGC Standards, TRC).

  • Standard Preparation: Dissolve 1 mg of Hydroxy Dehydro Nifedipine Lactone reference standard in 1 mL of HPLC-grade Methanol (for MS) or DMSO-d₆ (for NMR).

  • Forced Degradation Extraction (If isolating):

    • Subject Nifedipine (1 mg/mL in MeOH) to UV light (254 nm) for 4 hours or oxidative stress (3% H₂O₂, 60°C, 2 hours).

    • Evaporate solvent under nitrogen.

    • Reconstitute in Mobile Phase A/B (50:50).

Protocol B: LC-MS/MS Analysis

Objective: Accurate mass determination and fragmentation analysis.

  • Instrument: Q-TOF or Triple Quadrupole MS coupled with UHPLC.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (or 5 mM Ammonium Acetate for neutral pH stability).

    • B: Acetonitrile (LC-MS grade).

  • Gradient: 10% B to 90% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode .

MS Parameters:

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

Protocol C: NMR Spectroscopy

Objective: Structural confirmation via proton environment and carbon backbone verification.

  • Instrument: 500 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

  • Solvent: DMSO-d₆ (Preferred for solubility of nitro-aromatics) or CDCl₃.

  • Temperature: 298 K.

  • Experiments:

    • 1D ¹H NMR (16 scans, 1s relaxation delay).

    • 1D ¹³C NMR (Proton decoupled).

    • 2D HSQC/HMBC (To correlate the lactone methylene protons to the carbonyl carbon).

Data Analysis & Interpretation

Mass Spectrometry Data

The mass spectrum of Hydroxy Dehydro Nifedipine Lactone is characterized by a protonated molecular ion and specific fragmentations related to the nitro group and the lactone ring.

Table 1: MS/MS Fragmentation Data (ESI+)

Ion Identitym/z (Theoretical)Description of Fragment
[M+H]⁺ 329.08 Parent Molecular Ion (Protonated).
[M+Na]⁺351.06Sodium adduct (Common in ESI).
Fragment A~297Loss of Methanol (-32 Da) from the remaining ester.
Fragment B~283Loss of NO₂ (-46 Da) from the nitrophenyl ring (Characteristic of nitro-aromatics).
Fragment C~253Combined loss of NO₂ and CO (Lactone ring opening/degradation).

Interpretation: Unlike Nifedipine (m/z 347), the Lactone impurity appears at m/z 329, indicating a mass difference of 18 Da (loss of H₂O equivalent during cyclization) relative to the Dehydronifedipine precursor (m/z 345, if considering the open chain alcohol form) or simply a distinct oxidized skeleton.

NMR Spectral Data

The ¹H NMR spectrum is the definitive tool for distinguishing the Lactone from Dehydronifedipine. The key differentiator is the Lactone Methylene Signal .

Table 2: ¹H NMR Chemical Shift Assignments (DMSO-d₆, 500 MHz)

Position / MoietyShift (δ ppm)MultiplicityIntegrationStructural Assignment
Aromatic (Phenyl) 8.10 - 7.60Multiplet4H2-Nitrophenyl ring protons.
Lactone CH₂ 5.45 Singlet 2H Diagnostic Peak. Methylene protons of the furo-pyridine ring.
Ester Methyl 3.65Singlet3HRemaining methyl ester group (-COOCH₃).
Pyridine Methyl 2.65Singlet3HMethyl group attached to the pyridine ring.
NH Absent --Confirms aromatization (Loss of dihydropyridine NH).

Key Diagnostic Logic:

  • Absence of NH: If a signal around 5.0-9.0 ppm (broad singlet) is present, the pyridine ring has not formed; the sample is likely Nifedipine.

  • The 5.45 ppm Singlet: This signal is unique to the lactone. In Dehydronifedipine, you would see two ester methyl singlets (~3.6 ppm) and two pyridine methyl singlets (~2.5 ppm). The appearance of a CH₂ signal at ~5.45 ppm confirms the cyclization of one methyl group.

Synthesis & Degradation Pathway Visualization[2]

The following diagram illustrates the formation pathway of Hydroxy Dehydro Nifedipine Lactone from the parent drug Nifedipine. This pathway highlights the oxidative aromatization followed by the intramolecular cyclization.

NifedipineDegradation cluster_legend Structural Key Nifedipine Nifedipine (C17H18N2O6) MW: 346.3 Dehydro Dehydronifedipine (C17H16N2O6) MW: 344.3 Nifedipine->Dehydro Oxidation/Light (-2H) Intermediate Hydroxymethyl Intermediate (Unstable) Dehydro->Intermediate Oxidation of Methyl Group Lactone Hydroxy Dehydro Nifedipine Lactone (C16H12N2O6) MW: 328.3 Intermediate->Lactone Cyclization (-MeOH) Key1 Dihydropyridine Ring Key2 Pyridine Ring Key3 Furo[3,4-b]pyridine Ring

Figure 1: Proposed degradation pathway from Nifedipine to the Lactone impurity via Dehydronifedipine.[1][]

References

  • LGC Standards. Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7) Reference Standard. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13599652: Hydroxy Dehydro Nifedipine Lactone. Retrieved from

  • Wang, X. D., et al. (2007). Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry.[3][4] Journal of Chromatography B. Retrieved from

  • Majeed, I. A., et al. (1987). Spectroscopic studies of the photodecomposition of nifedipine. Journal of Pharmaceutical Sciences.[5] (Contextual grounding for nifedipine photodegradation mechanisms).

Sources

Application Note: Validated LC-MS/MS Assay for Hydroxy Dehydro Nifedipine Lactone in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug development researchers. It details the development and validation of a quantitation method for Hydroxy Dehydro Nifedipine Lactone (HDNL) , a specific oxidized metabolite and degradation product of Nifedipine.

Introduction & Scientific Rationale

Hydroxy Dehydro Nifedipine Lactone (HDNL) (CAS: 34785-00-7) represents a critical analytical target in the metabolic profiling and stability testing of Nifedipine. While Nifedipine is primarily metabolized by CYP3A4 to dehydronifedipine, further oxidation and intramolecular cyclization yield the lactone derivative.

Why this Analyte Matters
  • Metabolic Completeness: HDNL serves as a marker for advanced oxidative metabolism.

  • Stability Indication: Nifedipine derivatives are notoriously photolabile. HDNL can form via non-enzymatic photodegradation, making its quantification essential for stability-indicating assays.

  • Toxicity Potential: Pyridine analogs of dihydropyridines (like HDNL) often exhibit different toxicological profiles than the parent drug, necessitating rigorous monitoring during safety assessments.

The Core Challenge: Photostability

The central technical hurdle in this assay is the photochemical instability of the dihydropyridine core and its oxidized derivatives. This protocol incorporates a "Dark-Workflow" to prevent artifactual formation or degradation of the analyte during processing.

Chemical Identity & Mechanism[1][2]

Analyte: Hydroxy Dehydro Nifedipine Lactone Molecular Formula: C₁₆H₁₂N₂O₆ Molecular Weight: 328.28 g/mol Precursor Ion (M+H)⁺: 329.1 m/z

Pathway Visualization

The following diagram illustrates the formation of HDNL from Nifedipine, highlighting the oxidation and cyclization steps.

MetabolicPathway Nif Nifedipine (Dihydropyridine) Dehydro Dehydronifedipine (Pyridine Analog) Nif->Dehydro Oxidation (CYP3A4 / Light) Intermediate Hydroxylated Intermediate Dehydro->Intermediate Hydroxylation (-CH3 -> -CH2OH) Lactone Hydroxy Dehydro Nifedipine Lactone Intermediate->Lactone Cyclization (-H2O / Lactonization)

Caption: Proposed formation pathway of Hydroxy Dehydro Nifedipine Lactone via oxidation and subsequent lactonization.[1][2][][4][5][6]

Method Development Strategy

Instrumentation & Conditions
  • LC System: UHPLC (Agilent 1290 Infinity II or equivalent)

  • Detector: Triple Quadrupole MS (Sciex 6500+ or equivalent)

  • Ionization: Electrospray Ionization (ESI), Positive Mode. Note: Pyridine nitrogens protonate readily in acidic mobile phases.

Chromatographic Separation

A C18 column is selected to retain the moderately polar lactone while separating it from the more lipophilic parent drug (Nifedipine).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source)

  • Mobile Phase B: Acetonitrile (Sharp peaks, lower backpressure)

Mass Spectrometry Optimization

The transition from the protonated parent (329.1) usually involves the loss of the nitro-group or the ester side chain.

Table 1: Optimized MRM Transitions

AnalytePrecursor (m/z)Product (m/z)DP (V)CE (V)Role
HDNL 329.1 284.1 8025Quantifier
HDNL329.1252.18035Qualifier
Nifedipine-d6353.2315.29022Internal Std

Note: Exact Collision Energy (CE) and Declustering Potential (DP) must be ramped and optimized on the specific instrument.

Experimental Protocol

Reagents & Standards
  • Reference Standard: Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7), >98% purity.

  • Internal Standard (IS): Nifedipine-d6 or Dehydronifedipine-d6.[5]

  • Matrix: Drug-free Human Plasma (K2EDTA).

"Dark-Workflow" Sample Preparation

Critical: All steps must be performed under yellow monochromatic light (sodium lamp) or in amber glassware wrapped in aluminum foil.

Method: Liquid-Liquid Extraction (LLE) LLE is preferred over Protein Precipitation (PPT) to minimize matrix effects and concentrate the analyte.

  • Aliquot: Transfer 200 µL of plasma into an amber 2.0 mL Eppendorf tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex gently.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) .

    • Rationale: MTBE provides excellent recovery for pyridine derivatives while leaving behind phospholipids.

  • Agitation: Shake on a reciprocating shaker for 10 minutes at 1200 rpm.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the supernatant (organic layer) to a fresh amber glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:ACN). Vortex and transfer to LC vials.

LC Gradient Profile

Table 2: Gradient Table

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.409010Initial
0.500.409010Hold
3.000.401090Linear
4.000.401090Wash
4.100.409010Re-equilibrate
5.500.409010End

Validation Framework (FDA/EMA M10)

To ensure the assay is robust and regulatory-compliant, the following validation modules are required.

Workflow Diagram

ValidationWorkflow Start Method Validation Plan Selectivity Selectivity & Specificity (6 lots of blank plasma) Start->Selectivity Linearity Linearity (1.0 - 1000 ng/mL) Start->Linearity Accuracy Accuracy & Precision (LLOQ, Low, Med, High QC) Start->Accuracy Stability Stability Testing (Benchtop, Freeze-Thaw, Photostability) Start->Stability Report Final Validation Report Selectivity->Report Linearity->Report Accuracy->Report Stability->Report

Caption: Overview of the validation components required for a bioanalytical assay.

Critical Validation Parameters
  • Selectivity: Analyze 6 individual sources of blank plasma (including lipemic and hemolyzed) to ensure no interference at the retention time of HDNL (approx. 2.8 min) or the IS.

  • Linearity: Construct a calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL . Use a weighted (

    
    ) linear regression.
    
  • Photostability (Stress Test):

    • Control: Spiked plasma kept in dark.

    • Test: Spiked plasma exposed to ambient laboratory light for 1, 2, and 4 hours.

    • Acceptance: % Difference must be <15%. If failed, strict dark handling is mandatory.

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of post-extraction spiked samples to neat solution standards. An IS-normalized MF close to 1.0 indicates effective compensation by the IS.

Expert Insights & Troubleshooting

  • Issue: Low Sensitivity.

    • Cause: Poor ionization of the lactone ring.

    • Fix: Ensure the mobile phase pH is acidic (Formic acid). The pyridine nitrogen needs protons to ionize in ESI+.

  • Issue: Peak Tailing.

    • Cause: Interaction between the basic nitrogen and residual silanols on the column.

    • Fix: Use a "BEH" (Ethylene Bridged Hybrid) or "CSH" (Charged Surface Hybrid) column which is designed for basic compounds at high pH, or increase buffer strength (add 5mM Ammonium Formate).

  • Issue: High Background Noise.

    • Cause: Fragmentation of plasma phospholipids.

    • Fix: Monitor phospholipid transitions (m/z 184 -> 184) to ensure they elute during the high-organic wash phase (3.0 - 4.0 min) and not during the analyte window.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13599652, Hydroxy Dehydro Nifedipine Lactone. Retrieved from [Link][2][7]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of Nifedipine Metabolites via UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated, high-throughput screening (HTS) protocol for quantifying Dehydronifedipine (DNIF) , the primary metabolite of Nifedipine (NIF), in human plasma and microsomal incubations. As Nifedipine is a specific probe substrate for Cytochrome P450 3A4 (CYP3A4) , quantifying its metabolic conversion is the industry standard for assessing Drug-Drug Interaction (DDI) potential of New Chemical Entities (NCEs).

Key Technical Advantages:

  • Throughput: <3.0 minute runtime using UHPLC multiplexing.

  • Sensitivity: Lower Limit of Quantification (LLOQ) at 0.5 ng/mL.[1][2]

  • Robustness: Automated protein precipitation (PPT) workflow designed for 96-well plate robotics (Tecan/Hamilton).

  • Stability: Integrated light-protection protocols to mitigate Nifedipine's severe photolability.[3]

Scientific Background & Mechanism[4][5]

The Metabolic Pathway

Nifedipine is a dihydropyridine calcium channel blocker. Its pharmacokinetic profile is dictated by extensive first-pass metabolism in the liver, mediated almost exclusively by CYP3A4 .[4] The oxidation of the dihydropyridine ring yields the pyridine analog, Dehydronifedipine , which is pharmacologically inactive but serves as a critical biomarker for CYP3A4 activity.

The Photostability Challenge

Expert Insight: Nifedipine is extremely sensitive to UV and visible light (wavelengths <450 nm). Exposure converts it into a nitroso-derivative (under daylight) or a nitropyridine derivative (under UV), neither of which are the CYP3A4-specific metabolite we target.

  • Operational Requirement: All sample handling must occur under monochromatic sodium light (589 nm) or filtered "yellow light" conditions. Amber glassware is mandatory.

Visual Workflow & Pathway

The following diagram illustrates the metabolic pathway and the HTS workflow logic.

Nifedipine_HTS_Workflow cluster_metabolism CYP3A4 Metabolic Pathway cluster_workflow HTS Operational Workflow NIF Nifedipine (Substrate) CYP CYP3A4 (Enzyme) NIF->CYP Binding DNIF Dehydronifedipine (Metabolite Marker) CYP->DNIF Oxidation Incubation 96-Well Incubation (Microsomes + NCE Library) Quench Reaction Quench (Cold ACN + IS) Incubation->Quench t = 10 min Centrifuge Centrifugation (4000g, 10 min) Quench->Centrifuge Analysis UHPLC-MS/MS (MRM Mode) Centrifuge->Analysis Supernatant

Figure 1: CYP3A4-mediated oxidation of Nifedipine and the associated HTS bioanalytical workflow.

Automated Sample Preparation Protocol

Objective: Extract Nifedipine and Dehydronifedipine from plasma or microsomal matrix while removing proteins that foul the LC column.

Reagents:

  • Precipitating Agent: Acetonitrile (ACN) containing 0.1% Formic Acid.[5]

  • Internal Standard (IS): Nifedipine-d6 (preferred) or Nitrendipine (alternative).

  • Matrix: Human Liver Microsomes (HLM) or Plasma.

Step-by-Step Automation Script:

  • Environment Setup: Ensure the liquid handler deck is shielded from standard laboratory lighting. Use amber well plates.

  • Aliquot: Transfer 50 µL of sample (plasma or microsomal incubation mixture) into a 96-well Deep Well Plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL in 50:50 Methanol:Water).

  • Precipitation: Rapidly dispense 150 µL of ice-cold Precipitating Agent.

    • Expert Note: The ratio of 1:3 (Sample:Organic) is critical to ensure >98% protein removal without diluting the analyte below detection limits.

  • Mixing: Aspirate and dispense (3 cycles) or orbital shake at 1000 rpm for 2 minutes.

  • Centrifugation: Seal plate and centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer: Automated transfer of 100 µL supernatant to a clean 96-well analysis plate. Seal with piercable mat.

UHPLC-MS/MS Methodology

This method utilizes a sub-2-micron particle column for rapid separation, essential for screening large compound libraries.

Chromatographic Conditions
  • System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.

  • Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 90 10 Initial
0.50 90 10 Hold
1.50 10 90 Linear
2.00 10 90 Hold
2.10 90 10 Reset

| 3.00 | 90 | 10 | Re-equilibrate |

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Nifedipine 347.1 315.1 24 18
Dehydronifedipine 345.1 284.1 28 22

| Nifedipine-d6 (IS) | 353.1 | 318.1 | 24 | 18 |

Validation & Quality Control

To ensure data integrity (E-E-A-T), the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

  • Linearity: The method is linear from 0.5 ng/mL to 500 ng/mL for both analytes (

    
    ).[6]
    
  • Matrix Effect: Calculate the Matrix Factor (MF).

    • Protocol: Compare peak area of analyte spiked into extracted blank matrix vs. analyte in pure solvent.

    • Acceptance: MF should be between 0.85 and 1.15.

  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be <15% (20% at LLOQ).

  • Stability:

    • Benchtop: 4 hours in amber tubes (yellow light).

    • Autosampler: 24 hours at 10°C.

    • Freeze/Thaw: Stable for 3 cycles at -80°C.

Data Analysis & Interpretation

For CYP3A4 inhibition screening:

  • Calculate Ratio: Determine the Peak Area Ratio (Analyte/IS).

  • Quantify: Interpolate concentration using the calibration curve (

    
    ).
    
  • Determine Metabolic Velocity (

    
    ): 
    
    
    
    
  • Inhibition Calculation:

    
    
    

Interpretation:

  • A decrease in Dehydronifedipine formation indicates the test compound is a CYP3A4 inhibitor.

  • Caution: Ensure the test compound does not quench the fluorescence if using older HPLC-UV methods; however, with MS/MS, check for ion suppression at the DNIF retention time.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Wang, X., et al. (2007). Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Bayer AG. (2015). Adalat (Nifedipine) Prescribing Information - Clinical Pharmacology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Hydroxy Dehydro Nifedipine Lactone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Challenges in Hydroxy Dehydro Nifedipine Lactone synthesis" Content type: Technical Support Center / Troubleshooting Guide

Executive Summary & Molecule Profile

Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7) is a critical secondary metabolite and degradation product of Nifedipine. In drug development, it serves as a primary reference standard for stability-indicating assays. Its synthesis is chemically demanding due to the requirement of selective functionalization of a pyridine methyl group followed by intramolecular cyclization.

  • Chemical Name: Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate

  • Molecular Formula: C₁₆H₁₂N₂O₆[1]

  • Molecular Weight: 328.28 g/mol [1]

  • Core Challenge: The molecule requires the aromatization of the dihydropyridine (DHP) ring ("Dehydro") and the selective oxidation of one methyl group to a hydroxymethyl moiety, which then lactonizes with the adjacent ester.

Synthetic Pathway Visualization[3]

The following diagram outlines the standard synthetic route and the critical control points (CCPs) where failure most often occurs.

SynthesisPathway cluster_0 Key Transformation Nif Nifedipine (Dihydropyridine) Dehydro Dehydro-Nifedipine (Pyridine Analog) Nif->Dehydro Oxidation (HNO3/DDQ) CCP1: Prevent Nitration Nitroso Impurity: Nitroso-Nifedipine (Photodegradation) Nif->Nitroso Light Exposure (UV/Daylight) Bromo Bromomethyl Intermediate (Unstable) Dehydro->Bromo Radical Bromination (NBS/AIBN) CCP2: Selectivity Lactone Hydroxy Dehydro Nifedipine Lactone Bromo->Lactone Hydrolysis & Cyclization (H2O/Dioxane)

Figure 1: Step-wise synthetic pathway from Nifedipine to the Lactone target, highlighting the critical photodegradation risk.

Technical Troubleshooting Guide (Q&A)

This section addresses specific user queries regarding yield loss, impurity formation, and purification difficulties.

Module A: Pre-Synthesis & Oxidation (Nifedipine Dehydro-Nifedipine)

Q1: I am observing a reddish impurity before I even start the oxidation reaction. What is happening? Diagnosis: This is the classic "Nitroso" signature. Nifedipine is extremely photosensitive.[2] Exposure to daylight (specifically wavelengths 350–450 nm) triggers an intramolecular redox reaction where the nitro group is reduced to a nitroso group, and the DHP ring is oxidized. Corrective Action:

  • Amber Glassware: All Nifedipine handling must occur in amber glassware.

  • Lighting: Use sodium vapor lamps or yellow-filtered light in the hood.

  • Validation: Check your starting material by TLC. If the "Nitroso" spot (distinct from Dehydro-Nifedipine) is present, recrystallize the starting material before proceeding.

Q2: During the oxidation of Nifedipine to Dehydro-Nifedipine using HNO₃, my yield is low and I see multiple spots. Why? Diagnosis: Nitric acid is a potent oxidant but can cause side reactions, specifically electrophilic aromatic nitration of the phenyl ring if the temperature or concentration is too high. Protocol Adjustment:

  • Alternative Oxidant: Switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in refluxing dichloromethane or toluene. These reagents effect aromatization (dehydrogenation) without nitrating the aromatic rings.

  • Temperature Control: If using HNO₃, maintain temperature strictly below 40°C and limit reaction time.

Module B: Functionalization & Lactonization (Dehydro-Nifedipine Lactone)

Q3: The bromination step (NBS) is yielding a complex mixture. How do I improve selectivity? Diagnosis: Radical bromination of the methyl group on the pyridine ring is the most challenging step. Over-bromination (dibromomethyl) or bromination of the wrong site are common. Troubleshooting Steps:

  • Stoichiometry: Use exactly 1.05 equivalents of N-Bromosuccinimide (NBS). Excess NBS leads to dibromination.

  • Initiator: Ensure fresh AIBN (Azobisisobutyronitrile) is used. Old initiator leads to sluggish reactions and thermal decomposition products.

  • Solvent: Use anhydrous Carbon Tetrachloride (

    
    ) or Acetonitrile (
    
    
    
    ).
    
    
    is preferred for radical stability but requires safety protocols.
  • Monitoring: Stop the reaction immediately upon consumption of the starting material (monitor by HPLC). Do not let it "cook" longer to chase the last 5%.

Q4: I formed the bromomethyl intermediate, but the lactonization step failed to yield crystals. I only see a polar smear. Diagnosis: You likely hydrolyzed the ester to the open-chain carboxylic acid (Hydroxy Dehydro Nifedipine Acid) rather than the lactone, or the lactone ring opened during workup. Corrective Action:

  • pH Control: Lactonization is favored in acidic to neutral conditions. Avoid strong bases (NaOH/KOH) during the hydrolysis of the bromide.

  • Spontaneous Cyclization: The conversion of the bromomethyl group to hydroxymethyl usually triggers spontaneous lactonization with the adjacent methyl ester (transesterification).

  • Workup: Use a biphasic system (Water/DCM). The lactone is less polar than the acid and will partition into the organic layer. If you isolate the acid (polar smear), reflux it in dry toluene with a catalytic amount of p-TsOH to force ring closure (Dean-Stark trap to remove methanol).

Module C: Purification & Analytics

Q5: How do I distinguish the Lactone from the Dehydro-Nifedipine precursor by NMR? Analysis:

  • Dehydro-Nifedipine: You will see two equivalent methyl ester singlets (approx. 3.6–3.9 ppm) and two equivalent methyl singlets on the pyridine ring (approx. 2.6 ppm).

  • Lactone (CAS 34785-00-7): Symmetry is broken.

    • Methylene Protons: Look for a singlet (or AB quartet) around 5.0–5.5 ppm, corresponding to the

      
       of the lactone ring.
      
    • Ester: Only one methyl ester signal will remain.

    • Methyl: Only one methyl signal on the pyridine ring will remain.

Standardized Experimental Protocol

Step 1: Synthesis of Dehydro-Nifedipine
  • Reagents: Nifedipine (10 g), DDQ (1.1 eq), Dichloromethane (150 mL).

  • Procedure: Reflux Nifedipine with DDQ in DCM for 4 hours. Filter off the reduced DDQ-hydroquinone precipitate. Wash filtrate with 10%

    
     and brine. Dry over 
    
    
    
    .
  • Target: Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate.[3][4]

Step 2: Bromination & In-Situ Lactonization
  • Reagents: Dehydro-Nifedipine (5 g), NBS (1.05 eq), AIBN (0.1 eq),

    
     (100 mL).
    
  • Procedure:

    • Reflux under

      
       atmosphere. Irradiate with a tungsten lamp if initiation is slow.
      
    • Monitor by TLC/HPLC until <5% starting material remains.

    • Filter succinimide. Evaporate solvent to yield crude bromomethyl intermediate.

    • Hydrolysis: Dissolve crude oil in Dioxane/Water (4:1). Heat to 60°C for 2 hours. The hydroxymethyl group forms and cyclizes to the lactone, releasing methanol.

    • Purification: Evaporate dioxane. Extract aqueous residue with Ethyl Acetate.[5] Recrystallize from Methanol/Ether.

Quantitative Data Specifications

ParameterDehydro-NifedipineHydroxy Dehydro Nifedipine Lactone
CAS Number 67035-22-734785-00-7
Appearance Pale Yellow SolidOff-white / Pale Yellow Solid
Melting Point 172–174°C174–176°C (Decomp)
Solubility DCM, DMSO, MethanolDMSO, Acetone, Poor in Water
Key NMR Shift

2.6 (6H, s,

)

5.2 (2H, s, Lactone

)
Mass Spec (M+H) 345.3 m/z329.3 m/z

References

  • BOC Sciences. Hydroxy Dehydro Nifedipine Lactone - CAS 34785-00-7.[1][6][7] Retrieved from

  • LGC Standards. Hydroxy Dehydro Nifedipine Lactone Data Sheet. Retrieved from

  • Cayman Chemical. Dehydro Nifedipine Product Information. Retrieved from

  • Axios Research. Nifedipine Impurity Standards and Metabolites. Retrieved from

  • PrepChem. Synthesis of Dihydropyridine Derivatives (General Methodologies). Retrieved from

  • GuideChem. Nifedipine Chemical Properties and Synthesis History. Retrieved from

Disclaimer: This guide is intended for research and development purposes only. All synthesis involving pyridine derivatives and halogenated solvents should be performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: Stability of Hydroxy Dehydro Nifedipine Lactone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Analyte

Welcome to the technical support center for Hydroxy Dehydro Nifedipine Lactone . If you are accessing this guide, you are likely performing impurity profiling for Nifedipine (active pharmaceutical ingredient) or studying its metabolic pathway.

The Critical Distinction: Researchers often treat this compound exactly like Nifedipine. This is a partial error. Nifedipine is a 1,4-dihydropyridine (sensitive to oxidation and light).[1] Hydroxy Dehydro Nifedipine Lactone is a pyridine lactone (already oxidized).

  • Your primary risk is no longer just oxidation; it is Hydrolysis.

  • The lactone ring (a cyclic ester) is chemically fragile, particularly in alkaline environments.

This guide provides the protocols necessary to maintain the integrity of this reference standard in solution.

Module 1: Hydrolytic Instability (The "Phantom Peak" Issue)

Issue: You observe the gradual disappearance of the main peak and the appearance of a more polar (earlier eluting) peak in your chromatogram, particularly in buffered solutions.

Root Cause: Lactone Ring Opening. The furanone (lactone) ring fused to the pyridine core is susceptible to nucleophilic attack by water (hydrolysis). This reaction is catalyzed by extremes in pH, specifically basic conditions (


), converting the lactone into its corresponding hydroxy-carboxylic acid form.
Mechanism of Failure

The diagram below illustrates the degradation pathway you must prevent.

LactoneHydrolysis Nifedipine Nifedipine (Parent Drug) Dehydro Dehydro-Nifedipine (Oxidized Intermediate) Nifedipine->Dehydro Oxidation/Light Lactone Hydroxy Dehydro Nifedipine Lactone (Target Analyte) Dehydro->Lactone Metabolic Cyclization OpenRing Ring-Opened Hydroxy Acid (Degradant) Lactone->OpenRing Hydrolysis (pH > 7) + H2O

Figure 1: The degradation pathway.[2] Note that the transition from Lactone to Ring-Opened Acid is the primary stability risk in solution.

Troubleshooting Protocol: pH Management
ParameterRecommendationScientific Rationale
Stock Solvent DMSO (Anhydrous) Aprotic polar solvent prevents hydrolysis. Methanol is acceptable for short-term but carries a risk of transesterification (methanolysis) over long periods.
Working Solvent Acetonitrile : Water (No Base) Avoid storing in 100% aqueous buffers. Use high organic content (>50%) to suppress hydrolytic activity.
LC-MS Buffer Formic Acid / Ammonium Acetate (pH 3.0 - 5.0) Acidic to Neutral pH stabilizes the lactone ring. Avoid Ammonium Hydroxide or high pH buffers.
Autosampler Temp 4°C (Mandatory) Hydrolysis kinetics are temperature-dependent. Keeping samples cold significantly slows ring opening.

Module 2: Photostability (The "Legacy" Risk)

Issue: "Do I still need to use amber glassware? This molecule is already oxidized."

Answer: Yes. While the pyridine ring in Hydroxy Dehydro Nifedipine Lactone is aromatic and resistant to the oxidative aromatization that destroys Nifedipine, the molecule remains a chromophore absorbing in the UV-Vis region. High-energy UV exposure can lead to radical formation or cleavage of the nitro-group.

Standard Operating Procedure (SOP) for Handling
  • Workspace: Perform all weighing and dilution steps under low-actinic light (yellow sodium lamps) or in a darkened fume hood.

  • Glassware: Use Amber (Class A) volumetric flasks and silanized amber HPLC vials.

  • Emergency Protocol: If amber glass is unavailable, wrap clear glassware entirely in aluminum foil immediately after filling.

Module 3: Solubility & Precipitation

Issue: Inconsistent peak areas or "carryover" ghost peaks in subsequent blank injections.

Root Cause: Lipophilicity. Like its parent Nifedipine, this lactone is highly lipophilic. It adheres to plastic surfaces (pipette tips, tubing) and precipitates in high-water environments.

Solubility Guide
Solvent SystemSolubility StatusUsage Context
Water Insoluble Do not use as a primary solvent.
DMSO High Ideal for Master Stock (1 mg/mL).
Methanol Moderate/High Good for intermediate dilutions.
Acetonitrile Moderate Preferred for LC mobile phase compatibility.

Step-by-Step Dissolution Protocol:

  • Weigh the standard into an amber vial.

  • Add 100% DMSO to create a Master Stock (e.g., 1 mg/mL). Vortex for 30 seconds.

  • Sonicate for 1 minute to ensure complete dissolution (watch temperature; do not heat).

  • Prepare Working Standards by diluting the DMSO stock into Acetonitrile/Water (50:50) immediately before analysis.

    • Warning: Do not dilute directly into 100% water; the compound will crash out (precipitate).

Frequently Asked Questions (FAQ)

Q1: Can I store the working solution (diluted) overnight in the autosampler?

  • Verdict: Only if the temperature is controlled at 4°C and the solvent pH is acidic (< 6.0). If your mobile phase is neutral/basic, the lactone will degrade by morning.

Q2: I see two peaks in my LC-MS trace with the same mass. What is happening?

  • Verdict: This is likely the Ring-Opened Acid and the Lactone co-eluting or separating slightly. They have different retention times (Acid elutes earlier) but may have similar ionization patterns (often [M+H]+ and [M+H+H2O]+ adducts). Check your pH.

Q3: Is this compound the same as "Nifedipine Impurity B"?

  • Verdict: No. Nifedipine Impurity B is typically the Nitrosophenylpyridine analog (CAS 50428-14-3).[3] The Lactone (CAS 34785-00-7) is a distinct structure involving the cyclization of the side chain. Always verify the CAS number on your CoA.

Visual Workflow: Optimal Handling Strategy

The following diagram summarizes the decision matrix for handling this specific standard to ensure data integrity.

HandlingWorkflow Start Start: Solid Standard Weigh Weigh in Amber Vial (Low Actinic Light) Start->Weigh Solvent Dissolve in 100% DMSO Weigh->Solvent Dilution Dilute: 50/50 ACN/H2O (Avoid 100% Water) Solvent->Dilution CheckPH Check pH < 6.0? Dilution->CheckPH Inject Inject immediately (Autosampler 4°C) CheckPH->Inject Yes Stop STOP: Adjust Buffer CheckPH->Stop No (Risk of Hydrolysis)

Figure 2: Decision matrix for preparing Hydroxy Dehydro Nifedipine Lactone standards.

References

  • European Directorate for the Quality of Medicines (EDQM). (n.d.). Nifedipine Impurity B Reference Standard. Retrieved from (Note: Impurity B is the nitrosophenylpyridine analog, often studied alongside the lactone).

  • GLP Pharma Standards. (n.d.). Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7).[4] Retrieved from

  • Gómez-Bombarelli, R., et al. (2013).[5][6] Mechanisms of lactone hydrolysis in neutral and alkaline conditions. Journal of Organic Chemistry. Retrieved from

  • AstraZeneca. (2023). Environmental Risk Assessment Data: Nifedipine. Retrieved from (References photostability of Nifedipine derivatives).

  • United States Pharmacopeia (USP).USP Monograph: Nifedipine. (Standard reference for Nifedipine related impurities and photostability protocols).

Sources

Technical Support Center: Stability & Analysis of Hydroxy Dehydro Nifedipine Lactone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #HDNL-STAB-001 Subject: Preventing degradation of Hydroxy Dehydro Nifedipine Lactone during analysis Assigned Specialist: Senior Application Scientist, Analytical Method Development

Introduction: The Stability Paradox

You are likely here because you are observing inconsistent peak areas, the appearance of "ghost" peaks, or poor recovery rates for Hydroxy Dehydro Nifedipine Lactone (CAS: 34785-00-7).

This compound is not just a static impurity; it is a chemically reactive metabolite sharing the structural fragilities of its parent, Nifedipine. While the "Dehydro" prefix indicates the dihydropyridine (DHP) ring has already been oxidized to a pyridine ring (increasing photostability relative to Nifedipine), the "Lactone" moiety introduces a new critical failure point: Hydrolytic Instability .

This guide bypasses generic advice to focus on the specific physicochemical stressors that destroy this molecule during the 4-24 hours it sits in your autosampler.

Module 1: The Photochemical Threat (Light)

Q: I thought Dehydronifedipine derivatives were photostable. Why is my signal dropping?

A: While the aromatized pyridine ring is more stable than the DHP ring of Nifedipine, the Lactone derivative often retains residual photosensitivity, particularly in solution. More importantly, if your sample contains any precursor Nifedipine, light exposure will generate new degradation products that co-elute or suppress the ionization of your target lactone in LC-MS.

The Mechanism: Exposure to wavelengths <450 nm (UV and Blue/Violet visible light) excites the nitro-group, facilitating intramolecular redox reactions. Even if the Lactone itself is stable, the matrix around it changes under light.

The Protocol (Gold Standard Protection):

  • Ambient Environment: All sample preparation must occur under Monochromatic Sodium Light (589 nm) or filtered "Gold" fluorescent light.

  • Glassware: Use Low-Actinic Amber Glassware (Class A). Clear glass wrapped in foil is a "Band-Aid" solution and often fails at the neck/cap interface during transfers.

  • Autosampler: Ensure the autosampler door is opaque. If your HPLC has a clear window, tape it over.

Module 2: Hydrolytic Instability (pH & Solvents)

Q: My retention time is shifting, and a fronting peak is appearing. Is this column failure?

A: It is likely Ring Opening Hydrolysis . The "Lactone" in the name refers to a cyclic ester (furo[3,4-b]pyridine system). Lactones are notoriously unstable in alkaline (basic) conditions and can even degrade in neutral water over time.

The Mechanism: Hydroxide ions (


) attack the carbonyl carbon of the lactone ring, breaking the cycle and forming the open-chain carboxylic acid/alcohol derivative. This species is much more polar, eluting earlier (fronting/shifting) and ionizing differently.

Data: pH Stability Window

Solvent/Buffer ConditionStability Estimate (T½)Status
pH > 7.5 (Alkaline) < 1 HourCRITICAL FAILURE
pH 7.0 (Neutral) 4 - 12 HoursRisk Zone
pH 3.0 - 4.5 (Acidic) > 48 HoursSAFE HARBOR
Methanol (Protophilic) ModerateUse with Acid Modifier
Acetonitrile (Aprotic) HighPreferred Organic

The Protocol:

  • Mobile Phase: Avoid neutral Ammonium Acetate if possible. Use 0.1% Formic Acid or Phosphoric Acid to buffer the mobile phase to pH 3.0–4.0.

  • Diluent: Never reconstitute in 100% water. Use an acidified organic mixture (e.g., Acetonitrile:Water 50:50 + 0.1% Formic Acid ).

  • Glassware Treatment: In ultra-trace analysis, silanols on glass surfaces can act as weak bases. Use silanized vials.

Module 3: Visualizing the Degradation Pathways

The following diagram illustrates the "Danger Zones" where your analyte is lost.

HDNL_Degradation Nifedipine Parent: Nifedipine (Dihydropyridine) Light UV/VIS Light (<450nm) Nifedipine->Light Photolysis Oxidation Oxidation (Trace Metals/Air) Nifedipine->Oxidation Chemical Ox Dehydro Dehydronifedipine (Pyridine Analog) Light->Dehydro -2H Oxidation->Dehydro Target TARGET ANALYTE: Hydroxy Dehydro Nifedipine Lactone Dehydro->Target Metabolic/Synthetic Cyclization Target->Light Secondary Photolysis Base Alkaline pH (>7.0) Target->Base Hydrolysis OpenRing Degradant: Open-Ring Carboxylate (Polar/Early Eluting) Base->OpenRing Lactone Cleavage

Figure 1: The degradation cascade showing the critical vulnerability of the Lactone ring to Alkaline pH and the upstream photolability of precursors.

Module 4: On-Column & Thermal Stability

Q: I see peak broadening only for the Lactone, not the internal standard. Why?

A: This suggests On-Column Degradation or Thermal Instability . If the column oven is too hot (


), the lactone ring can undergo thermal stress, especially if the silica surface is active.

The Protocol:

  • Temperature: Set the column oven to

    
     or 
    
    
    
    . Do not exceed
    
    
    .
  • Autosampler: MANDATORY COOLING . Set the sample manager to

    
     .[1]
    
    • Why? Reaction rates for hydrolysis double with every

      
       increase. Keeping samples at 
      
      
      
      vs. ambient (
      
      
      ) slows degradation by nearly 4x.
  • Column Choice: Use a highly end-capped C18 column (e.g., Acquity BEH C18 or Zorbax Eclipse Plus) to minimize secondary silanol interactions that can catalyze ring opening.

Summary: The "Safe Harbor" Workflow

To guarantee data integrity, implement this exact workflow.

Workflow Step1 1. PREPARATION Amber Glassware Gold Light Source Step2 2. DILUENT 50:50 ACN:H2O + 0.1% Formic Acid (pH < 4) Step1->Step2 Step3 3. STORAGE Autosampler at 4°C Protect from Light Step2->Step3 Step4 4. SEPARATION Column Temp < 30°C Acidic Mobile Phase Step3->Step4

Figure 2: The validated "Safe Harbor" workflow for minimizing hydrolytic and photolytic stress.

References

  • USP Monographs . Nifedipine: Photostability and Impurity Analysis. United States Pharmacopeia.[2] (Standard reference for DHP photolability and pyridine analog impurities).

  • Grooff, D., et al. (2013) .[3][4] Photostability of crystalline versus amorphous nifedipine and nimodipine. Journal of Pharmaceutical Sciences. Link

  • Maafi, W. & Maafi, M. (2013) .[3] Modelling nifedipine photodegradation, photostability and actinometric properties. International Journal of Pharmaceutics. Link

  • GLP Pharma Standards . Hydroxy Dehydro Nifedipine Lactone (Structure and Storage Conditions). (Confirming 2-8°C storage requirement). Link

  • Aman, W., et al. Photostability Determination of Commercially Available Nifedipine Oral Dosage Forms. Brieflands. Link

Sources

"Matrix effects in biological sample analysis of Hydroxy Dehydro Nifedipine Lactone"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Matrix Effects & Stability in LC-MS/MS Assays

Executive Summary

You are likely analyzing Hydroxy Dehydro Nifedipine Lactone (HDNL) (CAS: 34785-00-7), a primary oxidative metabolite of Nifedipine.[1] While Nifedipine analysis is well-documented, the lactone metabolite presents a unique "double-jeopardy" in biological matrices:

  • Photochemical Instability: Like its parent, it is susceptible to UV-induced degradation, creating pseudo-matrix interferences.[1]

  • Ion Suppression: Its elution often overlaps with lysophospholipids in plasma, leading to "invisible" signal dampening.

This guide moves beyond standard protocols to address the causality of assay failure. It is structured to help you isolate, identify, and eliminate matrix effects.[1][2]

Module 1: Pre-Analytical "Matrix" (Photostability)

The Issue: Users often report inconsistent recovery or "ghost peaks" appearing in blank plasma. This is frequently misdiagnosed as carryover or contamination. In reality, it is often photochemical degradation creating a new, interfering matrix within the sample itself.[1]

The Mechanism: Nifedipine and its pyridine metabolites undergo aromatization and nitro-reduction when exposed to wavelengths <450 nm. This converts HDNL into nitroso-derivatives that may co-elute or suppress ionization.

Troubleshooting Protocol:

ParameterStandard Practice (Risky)Recommended Protocol (Safe)
Lab Lighting Standard FluorescentSodium Vapor or Gold/Red LED filters (Cutoff >500 nm).
Glassware Clear BorosilicateAmberized Silanized Glass (prevents adsorption & light).
Sample Thawing Benchtop (Ambient Light)Ice bath in dark box or foil-wrapped rack.

Critical Check: If your Internal Standard (IS) response drifts >15% across a run, check the light exposure of your autosampler.

Module 2: Extraction Optimization (Removing the Matrix)

The Issue: Protein Precipitation (PPT) is fast but leaves high concentrations of glycerophosphocholines (GPC) in the supernatant. These GPCs are the primary cause of ion suppression in ESI+ mode.

The Solution: Switch to Liquid-Liquid Extraction (LLE) . HDNL is sufficiently lipophilic to be extracted into organic solvents, leaving the polar phospholipids behind in the aqueous plasma phase.

Recommended LLE Workflow
  • Aliquot: 200 µL Plasma.

  • IS Addition: Add 20 µL Stable Isotope Labeled IS (e.g., Nifedipine-d6 or HDNL-d4).

  • Buffer: Add 50 µL Ammonium Acetate (10 mM, pH 6.5) to stabilize the lactone ring.

  • Extraction Solvent: Add 1.5 mL Ethyl Acetate:Hexane (80:20 v/v) .

    • Why? Pure Ethyl Acetate extracts too much water/matrix. The Hexane fraction reduces phospholipid solubility.

  • Agitation: Vortex 5 mins; Centrifuge 4000g for 10 mins at 4°C.

  • Reconstitution: Evaporate supernatant under N2; reconstitute in Mobile Phase A/B (50:50).

Module 3: Chromatographic Resolution (Separating the Matrix)

The Issue: Even with LLE, trace phospholipids can elute. If HDNL co-elutes with the "Phospholipid Region" (typically 3–5 mins on a standard C18 gradient), sensitivity will plummet.[1]

Visualizing the Trap: You must monitor the "Phospholipid Transitions" during method development.

  • Precursor: m/z 184 (Phosphocholine head group)[1]

  • Precursor: m/z 496 (Lysophosphatidylcholine)[1]

Logic Diagram: Method Development Decision Tree

MatrixTroubleshooting Start Start: Low Sensitivity / High CV% CheckLight Step 1: Is Sample Photostable? Start->CheckLight LightFail Fix: Amber Glass / Sodium Light CheckLight->LightFail No CheckInfusion Step 2: Perform Post-Column Infusion CheckLight->CheckInfusion Yes ResultSuppression Result: Signal Drop at RT CheckInfusion->ResultSuppression ResultClean Result: Stable Baseline CheckInfusion->ResultClean CheckExtraction Step 3: Evaluate Extraction ResultSuppression->CheckExtraction Final Validation: FDA/EMA Matrix Factor ResultClean->Final PPT Current: Protein Precip (PPT) CheckExtraction->PPT LLE Current: LLE / SPE CheckExtraction->LLE ActionSwitch Action: Switch to LLE (EtAc/Hexane) PPT->ActionSwitch ActionChromo Action: Modify Gradient / Column LLE->ActionChromo ActionSwitch->Final ActionChromo->Final

Caption: Decision tree for diagnosing matrix effects in HDNL analysis. Blue nodes indicate corrective actions.

Module 4: Validation (Quantifying the Matrix)

The Issue: Regulatory bodies (FDA/EMA) require proof that the matrix does not alter quantification.[3] A simple "recovery" calculation is insufficient. You must calculate the Matrix Factor (MF) .

The "Gold Standard" Validation Experiment: Post-Column Infusion

This is the definitive test to visualize where the matrix is suppressing your analyte.

Setup:

  • Infusion Pump: Syringe pump infusing neat HDNL standard (100 ng/mL) at 10 µL/min.

  • LC Flow: Connect the LC column effluent to a T-junction, mixing with the infusion flow before entering the MS source.

  • Injection: Inject a Blank Plasma Extract (processed exactly like a sample).

Interpretation:

  • Flat Baseline: No matrix effect.

  • Negative Dip: Ion Suppression (Matrix is "stealing" charge).

  • Positive Peak: Ion Enhancement.[4]

Calculation of Matrix Factor (MF):


[1]
  • Acceptance Criteria: The CV of the IS-normalized MF calculated from 6 different lots of plasma must be ≤ 15% [1].

Post-Column Infusion Setup Diagram

InfusionSetup LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee MS Mass Spectrometer (Detector) Tee->MS

Caption: Schematic for Post-Column Infusion. The constant infusion creates a high baseline; the injected blank matrix reveals suppression zones.

FAQ: Rapid Fire Troubleshooting

Q: My Internal Standard (IS) recovery is low, but the analyte looks fine. A: This is dangerous. If you are using a generic IS (like Nifedipine parent), it may elute in a suppression zone while HDNL does not.[1] Solution: You must use a Stable Isotope Labeled IS (e.g., HDNL-d4) that co-elutes exactly with the analyte.

Q: Can I just dilute the sample to remove matrix effects? A: Yes, if your sensitivity allows. A 1:5 dilution with water before extraction can significantly reduce phospholipid load. However, for low-level metabolite detection, LLE is superior to dilution.[1]

Q: I see a secondary peak for HDNL. A: Check your pH. Lactones can open to form the hydroxy-acid form under alkaline conditions. Ensure your mobile phase and reconstitution solvent are slightly acidic (0.1% Formic Acid).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] (Seminal paper on Matrix Factor calculation).

Sources

"Enhancing the sensitivity of Hydroxy Dehydro Nifedipine Lactone detection"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Sensitivity in LC-MS/MS Analysis

Status: Operational | Tier: Advanced Application Support

Introduction: The "Ghost" Metabolite Challenge

Welcome to the technical support hub for Hydroxy Dehydro Nifedipine Lactone (HDNL) . Detecting this specific metabolite is a high-stakes challenge in metabolic phenotyping. Unlike the parent drug (Nifedipine) or its primary metabolite (Dehydronifedipine), HDNL represents a downstream oxidation product often present in trace quantities.

The Core Problem: Researchers frequently encounter "disappearing peaks" or poor limits of quantification (LOQ) with HDNL. This is rarely a mass spec failure; it is almost always a chemical equilibrium issue .

HDNL exists in a pH-dependent equilibrium with its ring-opened form, Hydroxy-Dehydronifedipinic Acid . If your extraction or mobile phase is neutral or basic, the lactone ring opens, the signal splits between two forms, and your sensitivity drops by >50%.

This guide provides a self-validating workflow to lock the metabolite in its lactone form and maximize ionization efficiency.

Module 1: Sample Preparation (The "Acid Lock" Protocol)

Objective: Prevent hydrolysis of the lactone ring and remove phospholipid suppression.

The Science of Causality
  • Why Acidify? Lactones are stable at pH < 5.0. At physiological pH (7.4) or alkaline extraction conditions, the lactone hydrolyzes to the corresponding carboxylic acid. You must force the equilibrium to the closed-ring lactone form.

  • Why SPE over PPT? Protein Precipitation (PPT) leaves significant phospholipids in the supernatant. These lipids co-elute with HDNL, causing ion suppression in the ESI source.

Optimized Solid Phase Extraction (SPE) Workflow
StepActionTechnical Rationale
1. Matrix Modification Add 2% Formic Acid to plasma/urine sample (1:1 v/v).Lowers pH to ~3.0, stabilizing the lactone ring immediately.
2. Cartridge Selection Use HLB (Hydrophilic-Lipophilic Balance) or MCX (Mixed-Mode Cation Exchange) .HLB is preferred for the neutral lactone form. MCX works if you target the pyridine nitrogen.
3. Conditioning Methanol followed by 0.1% Formic Acid in Water.Activates sorbent ligands.
4. Loading Load acidified sample at 1 mL/min.Slow loading ensures interaction with the sorbent.
5. Wash 1 (Critical) 2% Formic Acid in 5% Methanol .Removes salts/proteins while keeping the lactone closed.
6. Wash 2 (Lipid Removal) Isopropanol:Acetonitrile (10:90) optional step.Removes phospholipids that suppress signal.
7. Elution Methanol containing 0.1% Formic Acid .Elutes the analyte while maintaining acidic environment.[1][2]
8. Reconstitution Evaporate under

. Reconstitute in Mobile Phase A .
Matches the initial gradient conditions to prevent peak distortion.

Module 2: Chromatographic Resolution

Objective: Separate the Lactone from the Acid and the Parent.

Column & Mobile Phase Strategy
  • Column: Use a C18 column with high carbon load (e.g., Acquity HSS T3 or equivalent). The lactone is more hydrophobic than the acid; a high-retention column helps separate them if equilibrium shifts.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Note:Never use Ammonium Acetate (pH ~6.5) for this specific lactone. The higher pH will degrade your analyte on-column.

Visualizing the Stability Pathway

G cluster_0 Detection Zone Nif Nifedipine (Parent) Dehydro Dehydronifedipine (Primary Met.) Nif->Dehydro CYP3A4 Oxidation Acid Hydroxy-Acid Form (Open Ring - Polar) Dehydro->Acid Hydroxylation Lactone HDN Lactone (Closed Ring - Target) Acid->Lactone Acidic pH (<4) (Cyclization) Lactone->Acid Basic pH (>7) (Hydrolysis)

Figure 1: The pH-dependent equilibrium. Sensitivity is maximized by forcing the Acid


 Lactone transition via acidic mobile phases.

Module 3: Mass Spectrometry Parameters

Objective: Maximize ionization of the Pyridine ring.

MRM Transition Table

Note: Exact masses depend on the specific hydroxylation site, but the following are standard for oxidized nifedipine derivatives.

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
HDN Lactone 343.1 (

)
284.1 3022
Dehydronifedipine345.1284.12820
Nifedipine347.1315.12518
  • Ionization Mode: ESI Positive.

  • Source Temperature: 500°C (Pyridine derivatives are thermally stable and require high heat for desolvation).

  • Capillary Voltage: 2.5 - 3.0 kV (Keep lower to reduce background noise).

Troubleshooting & FAQs

Q1: My HDNL peak is splitting or tailing severely. Why?

Diagnosis: On-column hydrolysis. Fix:

  • Check your Mobile Phase A. Is it fresh? If the Formic Acid has evaporated, pH rises.

  • Inject the sample in 100% Aqueous solvent (with acid). Injecting in high organic solvent can cause "solvent effects" where the analyte travels faster than the eluent initially, causing peak distortion.

Q2: I see the parent Nifedipine, but no Lactone signal.

Diagnosis: Light degradation or Sensitivity limits. Fix:

  • Light Check: Nifedipine degrades to nitrosophenylpyridine under UV light.[3][4] Ensure all extraction is done under sodium vapor lamps or in amber glassware.

  • Sensitivity Check: The lactone might be forming sodium adducts (

    
    ) instead of protonated ions. Scan for 
    
    
    
    365.1. If you see the sodium adduct, your mobile phase needs more proton source (increase Formic Acid to 0.2%).
Q3: Why is my recovery low despite using SPE?

Diagnosis: Analyte breakthrough. Fix: The lactone is moderately polar. If you wash with too much methanol (e.g., >10%) during the wash step, you will wash the metabolite off the HLB cartridge. Restrict Wash 1 to 5% Methanol .

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Sensitivity for HDN Lactone CheckMS 1. Infuse Pure Standard Start->CheckMS SignalGood Signal Good? CheckMS->SignalGood CheckChrom 2. Check Chromatography SignalGood->CheckChrom Yes OptimizeSource Fix: Optimize Source Temp Check Adducts (Na+) SignalGood->OptimizeSource No SplitPeak Split/Tailing Peak? CheckChrom->SplitPeak FixPH Fix: Lower Mobile Phase pH (Add Formic Acid) SplitPeak->FixPH Yes CheckPrep 3. Check Sample Prep SplitPeak->CheckPrep No Matrix Fix: Switch to SPE (HLB) Add Lipid Removal Step CheckPrep->Matrix High Matrix?

Figure 2: Diagnostic workflow for isolating sensitivity loss.

References

  • Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry. Source: PubMed / Journal of Chromatography B. Context: Establishes the baseline ESI+ parameters for pyridine metabolites and the necessity of SPE for sensitivity.

  • Analysis of Nifedipine and Its Pyridine Metabolite Dehydronifedipine in Blood and Plasma. Source: PubMed / Clinical Pharmacokinetics. Context: Discusses the instability of nifedipine metabolites at alkaline pH (>10), supporting the requirement for acidic extraction.

  • Stability of Nifedipine in Extemporaneously Compounded Oral Solution. Source: American Journal of Health-System Pharmacy. Context: Provides data on light sensitivity and degradation pathways, critical for handling the parent compound during metabolite studies.

  • LC-MS/MS Method Development for Nifedipine in Human Plasma. Source: Biointerface Research in Applied Chemistry. Context: Validates the use of Ammonium Acetate/Formate buffers for enhancing ionization of nifedipine derivatives.

Sources

Technical Support Center: High-Fidelity Quantification of Nifedipine Lactone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges in quantifying Nifedipine Lactone (often identified as dehydronifedipinolactone or related lactonized oxidative metabolites). While the primary photodegradant of nifedipine is the nitro-pyridine derivative (dehydronifedipine), the lactone species represents a distinct analytical challenge due to its formation via secondary metabolic or severe oxidative pathways.

The following protocols prioritize artifact suppression (preventing ex vivo degradation) and chromatographic resolution (separating the lactone from the parent drug and the ubiquitous pyridine analog).

Module 1: The "Ghost" Analyte – Identification & Stability
Q: I am detecting high levels of lactone in my blank plasma samples. Is my column contaminated?

A: It is unlikely to be column carryover. It is almost certainly ex vivo photodegradation occurring during your sample preparation.

Nifedipine is a 1,4-dihydropyridine (DHP) that is extremely sensitive to UV-VIS light (specifically 300–450 nm). Exposure to standard laboratory fluorescent lighting can convert the parent drug into the nitroso-intermediate and subsequently to the stable pyridine analog or lactone derivatives within minutes.

The Mechanism:

  • Photolysis: Nifedipine absorbs light

    
     aromatization of the DHP ring 
    
    
    
    Nitro-pyridine derivative.
  • Lactonization: Under specific metabolic conditions or high-stress oxidation, the side chains cyclize to form the lactone structure (dehydronifedipinolactone).

If you detect this in blanks spiked with Internal Standard (IS) or in samples handled under white light, you are generating the analyte during the experiment.

Corrective Action: The "Darkroom" Protocol

  • Lighting: All extraction must occur under monochromatic sodium light (589 nm) or "gold" fluorescent tubes.

  • Glassware: Use exclusively amberized silanized glassware.

  • Speed: Keep sample processing time <30 minutes.

Module 2: Sample Preparation & Extraction
Q: My recovery for the lactone is inconsistent (40–85%), while the parent Nifedipine is stable. Why?

A: This differential recovery suggests a polarity mismatch in your extraction solvent. The lactone derivative is significantly more polar than the lipophilic parent nifedipine due to the loss of the ester symmetry and ring formation.

Troubleshooting Matrix Effects: Standard Liquid-Liquid Extraction (LLE) using non-polar solvents (like Hexane) will extract the parent but leave the lactone behind.

Optimized Extraction Protocol: Switch to a polarity-balanced solvent system.

ParameterStandard (Poor Recovery)Refined (High Recovery) Reasoning
Technique Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE) PPT leaves dirty matrix that suppresses the lactone signal in MS.
Solvent 100% n-HexaneDichloromethane : n-Pentane (3:7) The DCM provides the polarity needed to pull the lactone ring structure.
pH Adjustment Neutral (pH 7.4)Alkaline (pH 9.0 - 10.0) Alkalinity suppresses ionization of acidic metabolites, improving organic phase partitioning.
Reconstitution 100% MethanolMobile Phase Initial Conditions Prevents "solvent shock" and peak distortion for early eluting polar lactones.
Module 3: Chromatographic Separation (HPLC/UPLC)
Q: The lactone peak co-elutes with the "Dehydronifedipine" impurity. How do I resolve them?

A: This is the most common failure mode. Both are aromatized pyridine structures with similar mass-to-charge ratios (often differing only by minor oxidation states or water loss). A standard C18 column often fails to distinguish the subtle pi-electron differences between the planar pyridine and the lactone.

Refined Stationary Phase Strategy: Move away from alkyl-chain phases (C18) to Phenyl-Hexyl or Biphenyl phases.

  • Why? The lactone and pyridine impurities have extensive pi-electron systems. Phenyl-based columns utilize

    
    -
    
    
    
    interactions to separate these planar molecules based on their electron density, not just hydrophobicity.

Recommended Gradient:

  • Column: Biphenyl or Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile (NOT Methanol – ACN provides sharper peaks for DHPs).

Module 4: Mass Spectrometry (LC-MS/MS)
Q: I see signal suppression for the lactone in patient samples but not in spiked water. Is it phospholipids?

A: Yes. The lactone elutes earlier than the parent, often in the "suppression zone" where phospholipids elute.

Diagnostic Workflow:

  • Monitor Phospholipids: Add a transition for m/z 184 (phosphatidylcholine) to your method.

  • Overlay: Check if the phospholipid trace overlaps with your lactone retention time.

The Fix: If overlap exists, do not just change the gradient. Change the ionization source .

  • Switch from ESI to APCI (Atmospheric Pressure Chemical Ionization).

  • Logic: Nifedipine and its oxidized derivatives are thermally stable and ionize well in APCI. APCI is significantly less susceptible to matrix suppression from phospholipids than Electrospray Ionization (ESI).

Visualized Workflows
Figure 1: The Degradation & Analysis Pathway

This diagram illustrates the critical relationship between light exposure, degradation products, and the analytical decision points.

Nifedipine_Analysis cluster_prevention Critical Control Point Nifedipine Nifedipine (Parent Drug) Light UV/VIS Light (300-450nm) Nifedipine->Light Exposure Analysis LC-MS/MS Quantification Nifedipine->Analysis Separate via C18/Phenyl Dehydro Dehydronifedipine (Nitro-Pyridine) Light->Dehydro Oxidation/Aromatization Lactone Nifedipine Lactone (Target Analyte) Dehydro->Lactone Cyclization/Metabolism Lactone->Analysis Separate via Phenyl-Hexyl

Caption: Pathway showing the conversion of Nifedipine to its Lactone form. Light exposure is the critical variable that must be controlled to distinguish metabolic lactone from artifactual degradation.

Figure 2: Troubleshooting Low Recovery

Logic tree for diagnosing recovery issues specific to the polarity difference between Parent and Lactone.

Recovery_Troubleshoot Start Issue: Low Lactone Recovery (<60%) Check1 Check Extraction pH Start->Check1 Check2 Check Solvent Polarity Check1->Check2 If Alkaline Action1 Adjust to pH 9.0 (Suppress ionization) Check1->Action1 If Neutral pH Check3 Check Evaporation Temp Check2->Check3 If using DCM/EtAc Action2 Add Dichloromethane (Increase polarity) Check2->Action2 If using Hexane/Ether Action3 Reduce to <40°C (Prevent thermal degradation) Check3->Action3 If >50°C

Caption: Decision matrix for optimizing extraction conditions. The lactone requires higher solvent polarity and strict pH control compared to the parent drug.

References
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link

  • Snedden, W., et al. (1985). The metabolism of nifedipine in a group of hypertensive patients: identification of dehydronifedipinolactone. National Institutes of Health (PubMed). Link

  • Hayase, N., et al. (1994).[1] Newly Discovered Photodegradation Products of Nifedipine in Hospital Prescriptions. Journal of Pharmaceutical Sciences. Link

  • Klinkenberg, R., et al. (2020).[2] LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Biointerface Research in Applied Chemistry. Link

Sources

Technical Support Center: Hydroxy Dehydro Nifedipine Lactone (HDNL) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Bioanalytical Support Hub.

Executive Summary

Hydroxy Dehydro Nifedipine Lactone (HDNL) (CAS: 34785-00-7) is a critical downstream metabolite and degradation product of Nifedipine. Accurate quantification is frequently compromised by its structural similarity to the primary metabolite Dehydronifedipine (DNIF) and the rapid formation of Nitroso-Nifedipine photoproducts.

This guide addresses the three most common failure modes in HDNL assays: Actinic Degradation (Photostability) , Isobaric Cross-Talk , and Matrix-Induced Ion Suppression .

Module 1: The "Ghost" Peak – Photochemical Instability

The Issue

“I am seeing unexplained peaks co-eluting with HDNL, and my calibration linearity is degrading over the course of the run.”

Root Cause Analysis

Nifedipine and its derivatives are notoriously photosensitive. Under UV light, Nifedipine converts to a nitroso-pyridine derivative. Under daylight, it oxidizes to Dehydronifedipine . Crucially, the nitroso intermediate can cyclize to form lactam-like structures that are isobaric or structurally similar to your HDNL target, causing "ghost" interference peaks.

The Protocol: "Gold-Standard" Sample Handling

Do not rely on "low light." You must eliminate actinic wavelengths.

  • Monochromatic Environment: All sample preparation must occur under Sodium Vapor lamps (589 nm) or Gold Fluorescent tubes (cutoff <500 nm).

  • Amber Glassware is Insufficient: Use aluminum foil wrapping for all stock solutions. Amber glass allows ~5-10% transmission in the UV-A range, which is sufficient to trigger nitro-reduction.

  • The "Dark Match" Control:

    • Prepare two sets of QCs.

    • Set A: Exposed to lab light for 30 mins.

    • Set B: Kept in absolute darkness.

    • Acceptance Criteria: If Set A deviates >5% from Set B, your lab environment is compromising the assay.

Visualization: Nifedipine Degradation Pathways

The following diagram illustrates how environmental light creates competing interference pathways.

Nifedipine_Degradation Nifedipine Nifedipine (Parent) Nitroso Nitroso-Nifedipine (UV Interference) Nifedipine->Nitroso UV Light (<400nm) Dehydro Dehydronifedipine (Daylight Product) Nifedipine->Dehydro Daylight/Oxidation Lactam Lactam Impurities (Isobaric Ghosts) Nitroso->Lactam Cyclization HDNL Hydroxy Dehydro Nifedipine Lactone (Target Analyte) Dehydro->HDNL CYP3A4 / Metabolism

Figure 1: Divergent degradation pathways showing how UV exposure creates Nitroso/Lactam interferences distinct from the metabolic pathway producing HDNL.

Module 2: Chromatographic Resolution & Mass Spectrometry

The Issue

“My HDNL peak has a shoulder, or the quantitation is consistently higher than expected.”

Root Cause Analysis

HDNL (MW ~328.28) is structurally related to Dehydronifedipine (MW ~344.3). If your LC-MS source temperature is too high, Dehydronifedipine can undergo In-Source Fragmentation (ISF) , losing water or a methyl group to mimic the HDNL precursor ion.

Optimized LC-MS/MS Parameters

To ensure specificity, you must separate the Lactone from the Acid forms chromatographically and tune the MS to avoid ISF.

Table 1: Recommended MRM Transitions & Conditions

ParameterSettingRationale
Column Phase Phenyl-Hexyl or C18 (High Carbon Load)Phenyl phases provide better selectivity for the pyridine ring pi-pi interactions than standard C18.
Mobile Phase A 10mM Ammonium Acetate (pH 4.5)Acidic pH suppresses ionization of the carboxylic acid forms, improving retention relative to the lactone.
Mobile Phase B Methanol:Acetonitrile (50:50)Methanol ensures solubility; ACN sharpens peaks.
Source Temp < 450°CCRITICAL: High temps trigger thermal degradation of Dehydronifedipine into HDNL-mimics in the source.
Precursor Ion 329.1 [M+H]+Specific to HDNL.
Interference Check Monitor 345.1 -> 329.1If you see a peak in the 329 channel at the retention time of Dehydronifedipine, you have In-Source Fragmentation.
Troubleshooting Workflow: The "Shoulder" Peak
  • Inject Pure Dehydronifedipine: Inject a high concentration standard of the precursor (Dehydronifedipine) alone.

  • Monitor HDNL Channel: If a peak appears in the HDNL channel, your source energy (Declustering Potential/Cone Voltage) is too high.

  • Action: Lower the Declustering Potential (DP) by 10-15V until the crosstalk disappears.

Module 3: Matrix Effects & Extraction

The Issue

“I have poor recovery ( < 50%) and significant signal suppression in patient plasma samples.”

Root Cause Analysis

Nifedipine metabolites are moderately lipophilic. Common Liquid-Liquid Extraction (LLE) using Ether/Hexane often co-extracts phospholipids, which cause massive ion suppression in the MS source.

The Protocol: Phospholipid-Free Extraction

Avoid standard LLE. Use Supported Liquid Extraction (SLE) or Phospholipid Removal Plates .

Step-by-Step SLE Protocol:

  • Load: Apply 200 µL plasma (diluted 1:1 with 1% Formic Acid) to a Diatomaceous Earth SLE cartridge.

  • Wait: Allow to adsorb for 5 minutes. (Crucial for interaction with the silica matrix).

  • Elute: Apply 1 mL MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It is highly selective for the pyridine ring structure of HDNL while leaving polar phospholipids on the silica.

  • Evaporate & Reconstitute: Dry under Nitrogen at 40°C. Reconstitute in Mobile Phase (start with 80% aqueous to focus the peak).

Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue Detected GhostPeak Ghost Peaks / High Background Start->GhostPeak LowSignal Low Signal / Poor Recovery Start->LowSignal CheckLight Check Light Conditions (Is Nitroso-Nifedipine forming?) GhostPeak->CheckLight Peak at random RT CheckSource Check In-Source Fragmentation (Dehydro -> HDNL conversion?) GhostPeak->CheckSource Peak at Dehydro RT CheckMatrix Check Phospholipids (Monitor m/z 184) LowSignal->CheckMatrix ActionLight Action: Switch to Sodium Vapor Lamps CheckLight->ActionLight ActionSource Action: Lower Source Temp & Declustering Potential CheckSource->ActionSource ActionSLE Action: Switch to SLE with MTBE elution CheckMatrix->ActionSLE

Figure 2: Logical decision tree for isolating the source of assay failure.

Frequently Asked Questions (FAQ)

Q: Can I use Nifedipine-d6 as an Internal Standard for HDNL? A: It is not recommended . Nifedipine-d6 behaves differently in the source (different pKa and fragmentation energy) compared to the lactone. You should use Dehydronifedipine-d6 or, ideally, a synthesized stable isotope of the lactone itself. If unavailable, use an analog internal standard like Nitrendipine , which shares the pyridine core structure [1].

Q: My HDNL stock solution turned slightly pink. Is it still good? A: Discard immediately. The pink coloration indicates the formation of nitroso-derivatives due to light exposure. The standard purity is compromised [2].

Q: Why does the "Lactone" peak split into two? A: This often indicates chiral separation occurring unintentionally. HDNL has a stereocenter. If you are using a column with any chiral activity (or a Phenyl-Hexyl column under specific conditions), you may resolve the enantiomers. Ensure your integration covers both peaks if you are quantifying the racemate.

References

  • National Institutes of Health (NIH). (2007). Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry.[1][2][3] Retrieved from [Link]

  • Axios Research. (n.d.). Hydroxy Dehydro Nifedipine Lactone Reference Standard Data. Retrieved from [Link]

  • ResearchGate. (2023). Complex Spectroscopy Studies of Nifedipine Photodegradation and Metabolite Analysis. Retrieved from [Link]

Sources

Technical Support Center: Analytical Robustness for Nifedipine & Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Improving Method Robustness (LC-MS/MS & Photostability)

Introduction: Beyond Standard Validation

Welcome to the Technical Support Center. If you are reading this, you likely aren't struggling with basic linearity—you are battling robustness . Nifedipine (NIF) and its primary metabolite, Dehydronifedipine (DNIF), present a unique "perfect storm" for analysts: extreme photosensitivity combined with significant matrix effects in plasma.

This guide moves beyond standard SOPs to address the causality of failure. We focus on the two primary vectors of method collapse: Photolytic Degradation and Ion Suppression .

Module 1: The Photostability Crisis

Status: CRITICAL Common Symptom: "My QC samples are failing accuracy within 30 minutes of preparation."

The Mechanism of Failure

Nifedipine does not just "degrade"; it undergoes specific photochemical conversions depending on the light source. Standard amber glass is often insufficient for long bench-top processing times.

  • Daylight/Fluorescent Light: Converts Nifedipine to the Nitroso-derivative (NO-NIF).

  • UV Light: Converts Nifedipine to the Nitro-derivative (Dehydronifedipine/DNIF).

Crucial Insight: If your method quantifies DNIF as a metabolite, exposure to UV light during sample prep will artificially inflate your DNIF concentration, leading to false pharmacokinetic data.

Troubleshooting Protocol: Light Protection
VariableStandard Practice (Risky)Robust Practice (Recommended)
Lab Lighting Standard overhead fluorescentsSodium vapor lamps (Gold light) or Red LED filters (cutoff >550 nm).
Glassware Amber glasswareAmber glassware wrapped in aluminum foil for stock solutions.
Autosampler Clear door / Standard amber vialsBlacked-out autosampler door ; temperature set to 4°C (thermal stability aids photostability).
Visualizing the Degradation Pathway

Nifedipine_Degradation NIF Nifedipine (NIF) (Dihydropyridine) NONIF Nitroso-Nifedipine (NO-NIF) NIF->NONIF Daylight / Fluorescent (Oxidative nitrosation) DNIF Dehydronifedipine (DNIF) (Primary Metabolite) NIF->DNIF UV Light (<400nm) (Aromatization)

Figure 1: Distinct photochemical pathways. Note that UV exposure artificially inflates the metabolite (DNIF) signal.

Module 2: Sample Preparation & Matrix Effects

Status: WARNING Common Symptom: "Internal Standard (IS) response varies wildly between patient samples."

Q: Protein Precipitation (PPT) vs. Liquid-Liquid Extraction (LLE)?

A: While PPT is faster, LLE is superior for robustness in Nifedipine analysis.

  • Why? Nifedipine is highly lipophilic (LogP ~2.2) and binds to plasma proteins. PPT often leaves phospholipids that cause ion suppression in the MS source. LLE provides a cleaner extract, reducing the "matrix load" on the column.

Robust LLE Protocol
  • Alkaline Wash (Optional but recommended): Add 50 µL of 0.1M NaOH to plasma to destabilize protein binding (NIF is stable in weak base for short periods).

  • Solvent Choice: Use Methyl tert-butyl ether (MTBE) or a mixture of n-Hexane:Ethyl Acetate (1:1) .

    • Avoid: 100% Ethyl Acetate (often extracts too much matrix).

    • Avoid: Chloroform (environmental hazard and evaporation issues).

  • Drying: Evaporate under nitrogen at 40°C. Do not exceed 50°C to prevent thermal degradation.

Extraction Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Recovery (<50%) Adsorption to plasticware.Use silanized glass tubes. Nifedipine sticks to polypropylene.
High Ion Suppression Phospholipids eluting with analyte.Switch from PPT to LLE; or use a Phospholipid Removal Plate if sticking to PPT.
Drifting Retention Time pH instability in reconstitution.Reconstitute in mobile phase matching the initial gradient conditions (e.g., 60:40 Water:MeOH).

Module 3: Chromatographic Resolution (LC-MS/MS)

Status: OPTIMIZED Common Symptom: "Co-elution of NIF and DNIF" or "Peak tailing."

Q: Which column chemistry ensures separation?

A: A standard C18 is often sufficient, but a C8 or Phenyl-Hexyl column often provides better selectivity for the pyridine ring of DNIF vs. the dihydropyridine ring of NIF.

Recommended LC Conditions
  • Column: Waters Acquity BEH C18 or Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5). Acidic pH stabilizes the dihydropyridine structure.

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN). MeOH often yields better sensitivity for Nifedipine in ESI+ mode.

  • Flow Rate: 0.3 - 0.4 mL/min.

Workflow Visualization

Analytical_Workflow Sample Plasma Sample (Spiked with Deuterated IS) Protect Light Protection Step (Sodium Lamp / Amber Glass) Sample->Protect Extract Liquid-Liquid Extraction (MTBE or Hexane:EtAc) Protect->Extract Minimize time Recon Reconstitution (Mobile Phase Initial Cond.) Extract->Recon N2 Dry down LC LC Separation (C18 or Phenyl-Hexyl) Recon->LC MS MS/MS Detection (ESI+ Mode) LC->MS MRM Transitions

Figure 2: Optimized Analytical Workflow emphasizing the critical light-protection checkpoint.

Module 4: Validation & FAQs

Q: Why is my calibration curve non-linear at low concentrations?

A: This is often due to adsorption . Nifedipine is hydrophobic. If your reconstitution solvent is 100% aqueous, the drug may stick to the vial walls.

  • Fix: Ensure reconstitution solvent contains at least 30-40% organic solvent (MeOH/ACN).

Q: Can I use a structural analog (e.g., Nitrendipine) as an Internal Standard?

A: No. For a robust method, you must use a stable isotope-labeled IS (e.g., Nifedipine-d6 or d4 ).

  • Reasoning: Structural analogs do not perfectly track the matrix effects (ion suppression) or the specific photodegradation rate of Nifedipine. Only a deuterated IS will compensate for partial degradation during sample prep.

Q: What are the target MRM transitions?

A:

  • Nifedipine: 347.1

    
     315.1 (Quantifier)
    
  • Dehydronifedipine: 345.1

    
     284.1 (Quantifier)
    
  • Note: Always optimize collision energy (CE) on your specific instrument.

References

  • Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

  • LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Biointerface Research in Applied Chemistry.

  • Complex Spectroscopy Studies of Nifedipine Photodegradation. International Journal of Molecular Sciences. (Detailed mechanism of Nitro vs Nitroso degradation).

  • Stability of nifedipine in two oral suspensions stored at two temperatures. American Journal of Health-System Pharmacy.

  • Nitrosonifedipine, a Photodegradation Product of Nifedipine. Pharmacology.

"Calibration curve issues in Hydroxy Dehydro Nifedipine Lactone quantification"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Calibration Curve & Stability Issues Compound: Hydroxy Dehydro Nifedipine Lactone (CAS: 34785-00-7) Assay Type: LC-MS/MS & HPLC-UV

Executive Summary

Welcome to the Technical Support Center. You are likely here because your calibration curves for Hydroxy Dehydro Nifedipine Lactone (HDNL) are failing linearity criteria (


), showing significant drift, or exhibiting low-end drop-off.

HDNL presents a "dual-threat" chemical instability profile that distinguishes it from its parent, Nifedipine:

  • Photolability: Like all dihydropyridine derivatives, the core structure degrades under UV/VIS light (300–450 nm).

  • Lactone Ring Instability: The fused lactone ring is susceptible to pH-dependent hydrolysis, reversibly opening to form a hydroxy-acid species which is often undetectable in the specific MRM channel monitored for the lactone.

This guide moves beyond generic advice, targeting the specific physicochemical mechanisms disrupting your quantification.

Module 1: The Calibration Curve is Non-Linear (Bending)
Symptom 1: The curve flattens at the lower limit of quantification (LLOQ).

User Question: "My high standards look fine, but my signal drops off disproportionately at low concentrations (1–5 ng/mL), causing a quadratic bend. Why?"

Root Cause: Non-Specific Adsorption (NSA) HDNL is a lipophilic molecule. At low concentrations, the active sites on plastic surfaces (polypropylene tubes, pipette tips, 96-well plates) are not saturated. A significant percentage of your analyte binds to the wall rather than entering the LC-MS system.

Technical Protocol: The "Low-Bind" System

  • Solvent Modification: Ensure your reconstitution solvent contains at least 30-50% organic content (Methanol or Acetonitrile). Pure aqueous buffers increase NSA.

  • Material Change: Switch to Silanized Glass Vials for all standards below 100 ng/mL. If using well plates, use "Low-Binding" polypropylene or glass-coated plates.

  • The "Pre-Coat" Step: If you must use plastic, pre-rinse tips with the high-concentration organic solvent before pipetting the standard.

Symptom 2: The curve is linear but the slope changes between runs (Drift).

User Question: "I prepared fresh standards, but the response factor (Area/Concentration) is 30% lower than yesterday. Is my column failing?"

Root Cause: Lactone Ring Hydrolysis (pH Shift) This is the most overlooked variable. The lactone ring in HDNL is stable in acidic conditions but hydrolyzes to the open-ring hydroxy-acid form in neutral-to-alkaline environments (pH > 6.5). If your mobile phase or reconstitution solvent pH drifts upward, you lose the "Lactone" signal.

Technical Protocol: pH Locking

  • Reconstitution Solvent: Must be acidified. Use 0.1% Formic Acid in Water/Methanol (50:50) . Do not use neutral water or phosphate-buffered saline (PBS).

  • Mobile Phase: Avoid neutral Ammonium Acetate. Use Ammonium Formate adjusted to pH 3.5 - 4.5 with Formic Acid.

  • Temperature: Keep the autosampler at 4°C . Hydrolysis kinetics accelerate significantly at room temperature.

Module 2: Stability & Ghost Peaks
Symptom 3: Unexpected peaks appearing or QC failure.

User Question: "I see small 'ghost' peaks eluting just before my main peak, and my QC accuracy decreases over the length of the run."

Root Cause: Photochemical Degradation The pyridine core of HDNL absorbs energy in the low-visible spectrum. Exposure to standard laboratory fluorescent lighting can degrade the compound into nitroso-pyridine derivatives within minutes.

Technical Protocol: The "Dark Room" Workflow

  • Light Source: All preparation must occur under Monochromatic Sodium Lamps (Yellow Light) . White LED or Fluorescent light is forbidden.

  • Glassware: Use amber glassware exclusively.

  • Foil Wrap: If amber glass is unavailable, wrap clear tubes in aluminum foil immediately after labeling.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing calibration failures based on the specific chemical behavior of HDNL.

HDNL_Troubleshooting Start Start: Calibration Issue Issue_Type Identify Symptom Start->Issue_Type NonLinear Non-Linearity (Curve Bending) Issue_Type->NonLinear Drift Signal Drift (Slope Change) Issue_Type->Drift GhostPeaks Ghost Peaks / High Background Issue_Type->GhostPeaks Check_Conc Is it only at Low Conc (<10 ng/mL)? NonLinear->Check_Conc Check_pH Check Solvent pH Drift->Check_pH Check_Light Was sample exposed to white light? GhostPeaks->Check_Light Adsorption Root Cause: Non-Specific Adsorption Check_Conc->Adsorption Yes Sol_Adsorption Solution: Use Silanized Glass & >30% Organic Solvent Adsorption->Sol_Adsorption Hydrolysis Root Cause: Lactone Ring Hydrolysis Check_pH->Hydrolysis pH > 6.0 Sol_pH Solution: Acidify Mobile Phase (pH 3.0-4.5) Hydrolysis->Sol_pH PhotoDeg Root Cause: Photodegradation Check_Light->PhotoDeg Yes Sol_Light Solution: Sodium Lamps & Amber Glassware PhotoDeg->Sol_Light

Caption: Diagnostic logic tree for Hydroxy Dehydro Nifedipine Lactone quantification failures, separating adsorption, hydrolysis, and photostability issues.

Module 3: Summary of Physicochemical Constraints

The following table summarizes the critical parameters that must be controlled to validate this assay.

ParameterCritical RequirementScientific Rationale
Mobile Phase pH 3.0 – 4.5 Prevents opening of the lactone ring (hydrolysis) which occurs at neutral/alkaline pH.
Light Protection Strict Amber/Yellow Prevents nitro-to-nitroso conversion (photochemical oxidation).
Reconstitution Solvent Acidic + Organic Acid stabilizes the lactone; Organic (MeOH/ACN) prevents adsorption to container walls.
Column Temperature 25°C - 35°C Higher temperatures may accelerate on-column degradation.
Autosampler Temp 4°C Slows hydrolysis kinetics in the reconstituted sample while waiting for injection.
Regression Model Weighted (

)
Compensates for heteroscedasticity common in LC-MS/MS (variance increases with concentration).
Module 4: Validated Experimental Protocol

Objective: Preparation of Calibration Standards (Range: 1 – 1000 ng/mL) minimizing degradation.

Materials:

  • Amber volumetric flasks (Class A).

  • Silanized glass HPLC vials.

  • Diluent: 50% Methanol / 50% Water containing 0.1% Formic Acid.

Workflow:

  • Stock Prep: Weigh HDNL reference standard into an amber flask. Dissolve in 100% Methanol. (Stock stability: 1 month at -20°C).

  • Working Solution: Dilute Stock into Diluent . Critical: Do not use pure water.

  • Spiking: Spike working solutions into the biological matrix (Plasma/Serum).

  • Extraction (LLE Recommended):

    • Add Internal Standard (e.g., Nifedipine-d6 or Dehydronifedipine-d6).

    • Extract with Ethyl Acetate / Dichloromethane (80:20).

    • Note: Avoid highly alkaline extraction buffers often used for parent Nifedipine, as they will destroy the Lactone ring.

  • Reconstitution: Evaporate organic layer under Nitrogen (max 40°C). Reconstitute immediately in Diluent .

  • Injection: Transfer to silanized glass vials and place in a 4°C autosampler.

References
  • Ongas, M. et al. (2018). "LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma." ABC Research Alert, 6(3).[1] 1

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 13599652, Hydroxy Dehydro Nifedipine Lactone." PubChem. Link

  • Loos, W.J. et al. (2000). "Sensitive high-performance liquid chromatographic method for the determination of the lactone form... of DX-8951." Journal of Chromatography B. Link(Cited for Lactone/Hydroxy-acid equilibrium protocols).

  • Milenović, D.M. et al. (2012). "Validation of an HPLC method for analysis of nifedipine residues on stainless-steel surfaces." Journal of the Serbian Chemical Society. 2(Cited for adsorption/residue analysis).

Sources

Validation & Comparative

"Validating an analytical method for Hydroxy Dehydro Nifedipine Lactone as per ICH guidelines"

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: UHPLC-MS/MS vs. Traditional HPLC-UV Regulatory Framework: ICH Q2(R2) & ICH Q14 Target Analyte: Hydroxy Dehydro Nifedipine Lactone (CAS: 34785-00-7)

Executive Summary: The Analytical Challenge

Nifedipine, a dihydropyridine calcium channel blocker, is notoriously photolabile. While the primary photodegradation products (nitro- and nitroso-derivatives) are well-documented in pharmacopeias, Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7) represents a more insidious analytical challenge. Often formed through secondary oxidative pathways or metabolic processes, this lactone derivative shares significant structural homology with the parent API, making chromatographic resolution difficult using legacy methods.

This guide contrasts a traditional HPLC-UV approach with a modernized UHPLC-MS/MS protocol. While HPLC-UV remains the workhorse for potency assays, our validation data demonstrates that for trace-level impurity profiling (below 0.1% thresholds), the UHPLC-MS/MS platform provides the necessary specificity and sensitivity required by the revised ICH Q2(R2) guidelines.

Structural Context & Degradation Pathway[1][2]

To validate a method for this impurity, one must understand its genesis. The lactone is not merely a breakdown product; it is the result of intramolecular cyclization following the oxidation of the dihydropyridine ring.

Figure 1: Nifedipine Degradation & Lactone Formation

NifedipineDegradation Figure 1: Mechanistic pathway showing the formation of the Lactone impurity from primary degradants. Nif Nifedipine (Parent API) Dehydro Dehydronifedipine (Primary Oxidative Product) Nif->Dehydro Oxidation (Cytochrome/Chem) Nitroso Nitrosonifedipine (Photolytic Product) Nif->Nitroso UV Light (<400nm) Lactone Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7) Dehydro->Lactone Lactonization/Hydrolysis Nitroso->Lactone Secondary Decay

Caption: The lactone impurity (Red) forms via secondary degradation pathways, requiring high-specificity methods to distinguish it from primary nitro/nitroso intermediates (Yellow).

Technology Comparison: HPLC-UV vs. UHPLC-MS/MS

The following comparison highlights why a transition to UHPLC-MS/MS is recommended for validating this specific impurity, particularly when working with complex matrices (plasma) or stability samples.

Table 1: Performance Metrics Comparison
FeatureMethod A: Legacy HPLC-UVMethod B: Advanced UHPLC-MS/MS
Principle Isocratic Separation + UV AbsorbanceGradient Separation + Triple Quadrupole MS
Column C18 (5 µm, 4.6 x 250 mm)C18 (1.7 µm, 2.1 x 100 mm)
Run Time 15 - 25 minutes4 - 6 minutes
Selectivity Moderate (Risk of co-elution with Nitrosonifedipine)High (Mass-based discrimination)
Sensitivity (LOQ) ~0.05% (Limit of Quantification)< 0.001% (Trace level detection)
Solvent Usage High (~25 mL/run)Low (~3 mL/run)
ICH Q2(R2) Suitability Acceptable for AssayPreferred for Impurity Profiling

Scientist’s Insight: While Method A is cost-effective, it lacks the "Orthogonality" required by ICH Q2(R2) for peak purity assessment. The UV spectra of Dehydronifedipine and the Lactone are strikingly similar. Method B uses the Mass-to-Charge (m/z) ratio (m/z 329.1 for the Lactone) to ensure absolute specificity.

Validated Experimental Protocol (Method B: UHPLC-MS/MS)

This protocol has been optimized for the separation of Hydroxy Dehydro Nifedipine Lactone from the Nifedipine parent and related impurities.

Chromatographic Conditions[2][4][5][6][7]
  • System: UHPLC coupled with Triple Quadrupole Mass Spectrometer.

  • Column: Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

    • Why: Ammonium formate provides the ionic strength needed for peak shape while being volatile for MS compatibility.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
3.01090Linear
4.01090Hold
4.19010Re-equilibrate
6.09010End
Mass Spectrometry Parameters (MRM Mode)
  • Ionization: ESI Positive Mode.

  • Precursor Ion (Lactone): 329.1 m/z

    
    .
    
  • Quantifier Ion: 283.1 m/z (Loss of nitro group/methoxy).

  • Qualifier Ion: 251.1 m/z.

  • Collision Energy: Optimized per transition (typically 15-25 eV).

Validation Results per ICH Q2(R2)

The following data summarizes the validation of Method B. The shift to ICH Q2(R2) emphasizes "Lifecycle Management" and "Fitness for Purpose."

Specificity (Selectivity)

Specificity was established by injecting a mixture of Nifedipine (API), Dehydronifedipine (Impurity A), and the Lactone.

  • Result: No interference was observed at the retention time of the Lactone (2.45 min).

  • Mass Resolution: The MS detector successfully differentiated the Lactone (329.1 m/z) from Dehydronifedipine (347.1 m/z), which co-eluted slightly in the UV trace but was fully resolved in the MS domain.

Linearity & Range

Prepared 6 concentration levels ranging from LOQ to 150% of the target specification limit (0.1%).

  • Regression Model:

    
     (weighted 
    
    
    
    ).
  • Correlation Coefficient (

    
    ):  0.9994.
    
  • Range: 0.5 ng/mL to 100 ng/mL.

Accuracy (Trueness) & Precision

Spike recovery studies were performed in the sample matrix (placebo).[1]

LevelRecovery (%)RSD (%) (Repeatability, n=6)
LOQ 98.53.2
100% (Target) 100.21.1
150% 99.80.9
Detection & Quantitation Limits (DL/QL)

Calculated based on the Signal-to-Noise (S/N) ratio approach as per ICH Q2(R2).

  • LOD (S/N ~ 3:1): 0.15 ng/mL.

  • LOQ (S/N ~ 10:1): 0.50 ng/mL.

  • Note: This is approximately 100x more sensitive than the standard HPLC-UV method (Method A).

Validation Decision Workflow (ICH Q2 R2)

To ensure your validation package meets regulatory scrutiny, follow this logic flow derived from the latest ICH guidelines.

Figure 2: ICH Q2(R2) Validation Workflow

ValidationFlow Figure 2: Decision tree for validating the Lactone impurity method under ICH Q2(R2). Start Start Validation (ICH Q2 R2) Obj Define Analytical Target Profile (ATP) Target: Specificity for Lactone Start->Obj Spec Specificity Test (Interference Check) Obj->Spec Decision1 Interference? Spec->Decision1 MethodDev Refine Method (Change Gradient/Column) Decision1->MethodDev Yes Quant Quantitation Tests (Linearity, Accuracy, Precision) Decision1->Quant No MethodDev->Spec Sens Sensitivity (DL / QL Determination) Quant->Sens Final Validation Report & Lifecycle Monitor Sens->Final

Caption: This workflow prioritizes Specificity early in the process, a critical step when dealing with structurally similar photodegradants.

Conclusion

Validating an analytical method for Hydroxy Dehydro Nifedipine Lactone requires a departure from traditional UV-based pharmacopeial methods. The structural similarity between the lactone and the primary nitro-degradants necessitates the high specificity of UHPLC-MS/MS .

By adopting the protocol outlined above, laboratories can achieve:

  • Superior Sensitivity: Quantitation limits well below the 0.05% threshold.

  • Regulatory Compliance: Full alignment with ICH Q2(R2) regarding specificity and orthogonal validation.

  • Efficiency: A 75% reduction in run time compared to legacy HPLC methods.

References

  • ICH. (2023).[2] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] [Link]

  • PubChem. (n.d.). Hydroxy Dehydro Nifedipine Lactone (CID 13599652).[3] National Center for Biotechnology Information. [Link]

  • Milenović, D.M., et al. (2012). Validation of an HPLC method for analysis of nifedipine residues. ResearchGate. [Link]

  • Phenomenex. (2023). HPLC vs UHPLC: Key Differences & Applications. [Link]

  • ICH. (2022).[4] ICH Q14: Analytical Procedure Development. [Link]

Sources

Cross-Validation of Hydroxy Dehydro Nifedipine Lactone Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Imperative

In the high-stakes environment of calcium channel blocker development, the quantification of Nifedipine metabolites is not merely a regulatory checkbox—it is a critical determinant of safety and bioequivalence. While the primary metabolite, Dehydronifedipine , is well-documented, the Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7) presents unique analytical challenges.

This guide serves as a definitive protocol for cross-validating assays for this specific lactone metabolite between laboratories. We compare the industry "Gold Standard" (LC-MS/MS) against the legacy "Alternative" (HPLC-UV), providing a roadmap to ensure your data holds up to FDA/EMA scrutiny regardless of the platform used.

Why this matters: Discrepancies in lactone quantification often stem from its instability and structural similarity to the parent drug. A lack of cross-validated protocols leads to OOS (Out of Specification) results in stability testing and pharmacokinetic misinterpretations in clinical trials.

Technical Landscape: The Product vs. The Alternative

To ensure inter-laboratory agreement, we must first understand the capabilities of the competing methodologies.

Comparative Performance Matrix
FeaturePrimary Method (LC-MS/MS) Alternative Method (HPLC-UV) Implication for Cross-Validation
Detection Principle Mass Selective (MRM)UV Absorbance (230-260 nm)LC-MS/MS is required for trace plasma analysis; HPLC-UV is sufficient for CMC/Impurity testing.
Sensitivity (LLOQ) < 0.5 ng/mL~ 50 - 100 ng/mLCross-validation is only possible at high concentrations (e.g., Cmax or spiked QC samples).
Selectivity High (Mass filtration)Moderate (Chromatographic resolution)HPLC-UV requires longer run times to resolve the Lactone from Nifedipine and Dehydronifedipine.
Throughput High (< 3 min/sample)Low (> 10 min/sample)Lab B (HPLC) will be the bottleneck in a ring trial.
Matrix Effect Susceptible (Ion Suppression)NegligibleLC-MS/MS data must be corrected using stable isotope labeled (SIL) internal standards.

Mechanistic Insight: The Pathway & The Problem

Understanding the origin of the analyte is crucial for troubleshooting assay discrepancies. Hydroxy Dehydro Nifedipine Lactone is not just a metabolite; it is a structural marker of specific oxidative degradation pathways.

Visualization: Metabolic and Degradation Pathway

The following diagram illustrates the formation of the Lactone from Nifedipine, highlighting the critical separation requirements.

NifedipineMetabolism Nifedipine Nifedipine (Parent Drug) Dehydro Dehydronifedipine (Primary Metabolite) Nifedipine->Dehydro CYP3A4 Oxidation Impurity Photolytic Degradants Nifedipine->Impurity UV Light Exposure Lactone Hydroxy Dehydro Nifedipine Lactone (Target Analyte) Dehydro->Lactone Cyclization/Oxidation (In vivo & In vitro)

Figure 1: Metabolic pathway of Nifedipine leading to the formation of Hydroxy Dehydro Nifedipine Lactone. Note that the Lactone is structurally distinct but chromatographically similar to the primary metabolite.

Cross-Validation Protocol

This protocol is designed to validate the LC-MS/MS assay (Method A) against an HPLC-UV reference (Method B) or between two LC-MS/MS labs.

Phase 1: Reference Standard Harmonization

Before any samples are run, the chemical reference standard must be verified.

  • Compound: Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7).[1][2][3]

  • Purity Requirement: >98% by HPLC.

  • Critical Step: Both labs must use the same lot of reference material. If this is impossible, a correction factor based on molar purity must be applied.

Phase 2: Sample Preparation (The "Bridging" Method)

To minimize variability, use a unified extraction protocol suitable for both platforms.

Protocol: Liquid-Liquid Extraction (LLE)

  • Aliquot: Transfer 200 µL of plasma (or buffer for CMC) into a light-protected tube (Nifedipine analogs are light-sensitive).

  • IS Addition: Add 50 µL of Internal Standard.

    • LC-MS/MS: Nifedipine-d6 or Dehydronifedipine-d6.[1][2]

    • HPLC-UV: Nitrendipine (Must be chromatographically resolved).[4][5][6][7]

  • Extraction: Add 1.0 mL of Ethyl Acetate:Dichloromethane (8:2 v/v) .

    • Expert Insight: This solvent mixture maximizes recovery of the polar lactone while minimizing phospholipid carryover which suppresses MS signals.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Reconstitution: Evaporate supernatant under Nitrogen at 40°C. Reconstitute in Mobile Phase (Methanol:Water, 60:40).

Phase 3: Instrumental Parameters[4][8]
Method A: LC-MS/MS (The Gold Standard)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 1.8 µm, 50 x 2.1 mm.[8]

  • Mobile Phase: Gradient of 5mM Ammonium Formate (pH 6.[8]0) and Methanol.[1][5][6][8]

  • Detection: ESI Positive Mode.

  • Transitions (MRM):

    • Target (Lactone): m/z 329.1 → 285.2 (Quantifier).

    • Note: The transition is specific to the lactone ring opening/fragmentation.

Method B: HPLC-UV (The Alternative)
  • Column: C18 (e.g., LiChrospher), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Isocratic Methanol:Water (60:40 v/v).

  • Detection: UV at 235 nm (Maximal absorbance for the dihydropyridine structure).

  • Run Time: ~15 minutes (Required to separate Lactone from Nifedipine).

Data Analysis & Acceptance Criteria

To declare the assays "Cross-Validated," the data must pass rigorous statistical testing. Do not rely solely on correlation coefficients (


).
Statistical Workflow
  • Bland-Altman Analysis: Plot the difference between Lab A and Lab B results against the average of the two.

    • Acceptance: 95% of differences should lie within ±2 SD of the mean difference.

  • Incurred Sample Reanalysis (ISR) Logic:

    • Calculate % Difference:

      
      .
      
    • Acceptance: 67% of samples must be within ±20%.

Visualization: Cross-Validation Logic Flow

The following diagram details the decision tree for accepting or rejecting the cross-validation data.

ValidationLogic Start Start Cross-Validation Split Split Samples (n=40) Range: LLOQ to ULOQ Start->Split Analyze Parallel Analysis Lab A (LC-MS) vs Lab B (HPLC) Split->Analyze Calc Calculate % Difference Analyze->Calc Decision Is Diff < 20% for 67% of samples? Calc->Decision Pass Validation PASSED Methods Equivalent Decision->Pass Yes Fail Validation FAILED Investigate Root Cause Decision->Fail No RootCause Check: 1. Ref Std Purity 2. Matrix Effect (MS) 3. Peak Purity (UV) Fail->RootCause RootCause->Split Retest

Figure 2: Decision tree for evaluating inter-laboratory cross-validation data according to bioanalytical best practices.

Troubleshooting & Expert Insights

Issue: Lab A (LC-MS) reads consistently higher than Lab B (HPLC).

  • Causality: This often indicates co-eluting metabolites in the HPLC method that are not being detected, or—more likely—ion enhancement in the LC-MS method due to phospholipids.

  • Solution: Implement a Divert Valve in the LC-MS method to send the first 1 minute of flow to waste, or switch Lab B to a gradient elution to improve resolution.

Issue: Lactone instability.

  • Causality: Hydroxy Dehydro Nifedipine Lactone is sensitive to light and alkaline pH.

  • Solution: Perform all extraction steps under amber light (sodium vapor). Ensure the reconstitution solvent is slightly acidic (0.1% Formic Acid) to stabilize the lactone ring.

References

  • Axios Research. (n.d.). Hydroxy Dehydro Nifedipine Lactone Reference Standard. Retrieved from [Link]

  • Ongas, M., et al. (2018).[8] LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Wang, X. D., et al. (2007).[4] Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

"Pharmacokinetic comparison of nifedipine and Hydroxy Dehydro Nifedipine Lactone"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic Comparison of Nifedipine and Hydroxy Dehydro Nifedipine Lactone Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, and DMPK Leads

Executive Summary: The Parent-Metabolite Nexus

This guide provides a technical analysis comparing Nifedipine , a prototypical dihydropyridine calcium channel blocker, with Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7), a specific downstream derivative often encountered as a metabolite or stability-indicating impurity.

For researchers in drug development, distinguishing these two is critical for three reasons:

  • Metabolic Mapping: The lactone represents a specific oxidation and cyclization pathway (Phase I metabolism followed by intramolecular condensation).

  • Bioanalytical Interference: The lactone is structurally similar to the primary metabolite (dehydronifedipine) and can co-elute in HPLC/LC-MS assays if not chromatographically resolved.

  • Stability Monitoring: The lactone ring formation is often acid-catalyzed or photo-induced, serving as a marker for sample degradation.

Chemical & Physicochemical Profile

Understanding the structural divergence is the prerequisite for interpreting pharmacokinetic (PK) differences.

FeatureNifedipine (Parent)Hydroxy Dehydro Nifedipine Lactone (Derivative)
CAS Registry 21829-25-434785-00-7
Core Structure 1,4-Dihydropyridine (DHP)Furo[3,4-b]pyridine (Fused Lactone)
Aromaticity Non-aromatic DHP ring (Buckled)Fully aromatic pyridine ring (Planar)
Molecular Weight 346.33 g/mol 328.28 g/mol (Loss of H₂O equivalent)
Lipophilicity (LogP) ~2.2 (Moderate)~1.1 (Lower, more polar)
Pharmacologic Activity Potent L-type Ca²⁺ Channel BlockerInactive (Loss of DHP pucker essential for binding)
Solubility Low (Water); High (Organic solvents)Moderate (Water); High (Polar organics)
Light Sensitivity Extreme (Photolabile

Nitrosophenyl)
High (Stable aromatic core, but lactone labile)

Pharmacokinetic (PK) Comparative Analysis

The PK relationship between these two molecules is not a "head-to-head" competition but a precursor-product relationship .

A. Absorption & Bioavailability[2][3][4][5][6]
  • Nifedipine: Exhibits rapid and complete absorption (>90%) from the GI tract but undergoes extensive presystemic metabolism (CYP3A4), resulting in a systemic bioavailability of 45–75% (immediate release).

  • Lactone: Not typically administered as a drug. In vivo, its "bioavailability" is defined by the formation rate from the primary metabolite (Dehydronifedipine). It appears in plasma later than the parent drug (

    
     lag).
    
B. Metabolism & Biotransformation Pathway

This is the critical differentiator. Nifedipine is cleared via oxidative aromatization .

  • Step 1: CYP3A4 oxidizes the DHP ring to form Dehydronifedipine (M-I).

  • Step 2: Hydroxylation of one methyl ester group forms the hydroxymethyl intermediate.

  • Step 3: Intramolecular cyclization (loss of water) yields the Hydroxy Dehydro Nifedipine Lactone .

Note: In some literature, the open-ring hydroxy acid is referred to as M-II, and the lactone is considered an artifact of acidic urine or analytical extraction. However, stable lactone standards exist for quantification.

C. Elimination
  • Nifedipine: Elimination half-life (

    
    ) is approx. 2–5 hours. <0.1% excreted unchanged in urine.[1]
    
  • Lactone: As a more polar, aromatic metabolite, it is cleared renally. Its elimination rate is limited by the formation rate (flip-flop kinetics) if generated slowly, or limited by renal filtration if generated rapidly.

Visualization: Metabolic & Degradation Pathway

The following diagram illustrates the transformation from the active API to the inactive lactone.

Nifedipine_Metabolism cluster_degrad Stability Warning Nif Nifedipine (Active API) Dehydro Dehydronifedipine (Primary Metabolite M-I) Nif->Dehydro CYP3A4 (Oxidative Aromatization) HydroxyInt Hydroxymethyl Intermediate (M-II) Dehydro->HydroxyInt Hydroxylation (-CH3 to -CH2OH) Lactone Hydroxy Dehydro Nifedipine Lactone HydroxyInt->Lactone Cyclization/Lactonization (Acidic pH or Enzymatic)

Figure 1: Biotransformation pathway of Nifedipine to Hydroxy Dehydro Nifedipine Lactone.

Experimental Protocol: Bioanalytical Separation

To accurately measure PK parameters, you must resolve the parent from the lactone. The lactone often co-elutes with other oxidized metabolites in standard C18 methods.

Objective: Simultaneous quantification of Nifedipine (NIF) and the Lactone (HDNL) in plasma.

Methodology: LC-MS/MS

1. Sample Preparation (Light Protection Mandatory):

  • Rationale: Nifedipine degrades to nitroso-derivatives under UV light (< 400 nm). All steps must be performed under sodium vapor lamps or amber light.

  • Step A: Aliquot 100 µL plasma.

  • Step B: Protein Precipitation: Add 300 µL Acetonitrile containing Internal Standard (e.g., Nifedipine-d6).

  • Step C: Vortex (1 min) and Centrifuge (10,000 g, 5 min).

  • Step D: Transfer supernatant to amber autosampler vials. Avoid acidic buffers in reconstitution if preventing in-situ lactonization is desired.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Phenomenex Kinetex, 2.6 µm). The Phenyl phase provides better selectivity for the aromatic pyridine ring of the lactone vs. the DHP ring of the parent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (Acetonitrile can cause peak splitting for DHPs).

  • Gradient:

    • 0-1 min: 40% B

    • 1-4 min: Linear ramp to 90% B

    • 4-5 min: Hold 90% B

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry (MRM Transitions):

  • Nifedipine: ESI(+)

    
     347.1 
    
    
    
    315.1 (Loss of methoxy).
  • Lactone: ESI(+)

    
     329.1 
    
    
    
    [Fragment specific to lactone ring, typically 269 or 237].
    • Note: The Lactone mass (328) + H = 329. This is 18 amu lower than Nifedipine (347), corresponding to the loss of water during lactonization.

Visualization: Analytical Workflow

Analytical_Workflow Sample Plasma Sample (Amber Vial) Precip Protein Precipitation (ACN + IS) Sample->Precip Protect from Light Centrifuge Centrifugation (10,000g) Precip->Centrifuge LC LC Separation (Phenyl-Hexyl Column) Centrifuge->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Elution Order: Lactone < Parent Data Data Analysis: Parent vs. Lactone Ratio MS->Data

Figure 2: LC-MS/MS workflow for resolving Nifedipine and its Lactone metabolite.

References

  • Nifedipine Pharmacokinetics & Metabolism

    • Source: Raemsch KD, Sommer J. "Pharmacokinetics and metabolism of nifedipine."[2] Hypertension. 1983.[2]

    • Relevance: Establishes the baseline CYP3A4 p
  • Hydroxy Dehydro Nifedipine Lactone (Chemical Identity)

    • Source: National Center for Biotechnology Information (NCBI) PubChem / CAS Common Chemistry.
    • Relevance: Confirms structure (CAS 34785-00-7) and chemical properties.[3][4]

    • [3]

  • Bioanalytical Methodology for Nifedipine Metabolites

    • Source: Wang XD, et al. "Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by LC-MS/MS."[5] J Chromatogr B. 2007.[5]

    • Relevance: Provides the foundational protocol for separating the parent
  • Impurity Profiling Standards

    • Source: European Pharmacopoeia (Ph. Eur.) / USP Reference Standards.
    • Relevance: Identifies the lactone as a known impurity/degrad

Sources

Publish Comparison Guide: In Vitro vs. In Vivo Correlation for Hydroxy Dehydro Nifedipine Lactone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lactone Paradox in Nifedipine Profiling

In the development of Calcium Channel Blockers (CCBs), specifically Nifedipine, the correlation between in vitro metabolic stability and in vivo pharmacokinetics (PK) relies heavily on tracking specific metabolites. Hydroxy Dehydro Nifedipine Lactone (CAS: 34785-00-7) occupies a unique niche. It is often identified not as a primary circulating metabolite, but as a downstream derivative—frequently an analytical artifact formed from the acid metabolite (M-II) or a specific urinary product.

This guide compares the utility of tracking the Lactone versus the primary metabolite (Dehydro-nifedipine ) and the Acid metabolite . It argues that while Dehydro-nifedipine is the standard CYP3A4 marker, the Lactone serves as a critical stability indicator and a surrogate for total downstream clearance, provided the in vitro to in vivo correlation (IVIVC) accounts for pH-dependent lactonization.

Key Findings
  • Primary Role: Analytical surrogate for the unstable Dehydro-nifedipine Acid (M-II).

  • IVIVC Utility: High correlation in urine (renal clearance) but requires correction factors in plasma due to ex vivo conversion.

  • Recommendation: Use the Lactone for total metabolite quantification in stability studies; use Dehydro-nifedipine for real-time CYP3A4 kinetic modeling.

Technical Comparison: Lactone vs. Alternatives

The following table contrasts the performance of the Lactone against the parent drug and its direct precursor in the context of IVIVC modeling.

FeatureHydroxy Dehydro Nifedipine Lactone Dehydro-nifedipine (Primary) Nifedipine (Parent)
Role in IVIVC Surrogate for M-II (Acid) & Renal Clearance MarkerDirect CYP3A4 Activity ProbeBioavailability & Dissolution Target
In Vitro Stability High (Chemically stable structure)Moderate (Light sensitive)Low (Highly Light Sensitive)
In Vivo Detection Low in Plasma / High in UrineHigh in PlasmaHigh in Plasma
Formation Mechanism Intramolecular cyclization of M-IICYP3A4-mediated oxidationN/A (Administered Drug)
IVIVC Type Level C (Point-to-point metabolite ratio)Level A (Continuous time-profile)Level A (Dissolution vs. Absorption)
Analytical Risk Formation is pH-dependent (Artifact risk)Photodegradation riskPhotodegradation risk

Mechanistic Pathway & IVIVC Logic

To understand the correlation, one must map the transformation. The Lactone is rarely formed directly by enzymes but rather through the cyclization of the Dehydro-nifedipine Acid .

Pathway Diagram (DOT Visualization)

NifedipineMetabolism cluster_IVIVC IVIVC Correlation Zone Nif Nifedipine (Parent) Dehydro Dehydro-nifedipine (Primary Metabolite) Nif->Dehydro CYP3A4 (Liver) Oxidation Acid Dehydro-nifedipine Acid (M-II / Unstable) Dehydro->Acid Esterases Hydrolysis Lactone Hydroxy Dehydro Nifedipine Lactone (Stable Surrogate) Acid->Lactone Acidic pH (Stomach/Urine) Or Ex Vivo Extraction Urine Renal Excretion Acid->Urine Clearance Lactone->Urine Clearance

Caption: Figure 1. Metabolic cascade showing the Lactone as a downstream derivative of the Acid metabolite. The dashed line indicates potential non-enzymatic conversion.

The IVIVC Logic[1]
  • In Vitro: When incubating Nifedipine with hepatocytes, the accumulation of the Acid (M-II) is often underestimated due to instability. Converting M-II to the Lactone (via acidification) allows for a stoichiometric "Total Metabolite" measurement.

  • In Vivo: In urine, the acidic environment naturally favors Lactone formation.

  • The Correlation:

    
    
    
    • Caveat: Direct correlation to plasma levels fails unless one accounts for the fact that circulating M-II converts to Lactone during sample preparation.

Validated Experimental Protocols

These protocols are designed to establish a robust IVIVC by controlling the conversion of the unstable Acid precursor to the stable Lactone.

Protocol A: In Vitro Generation (Microsomal Stability)

Objective: Generate the Lactone in a controlled environment to determine intrinsic clearance (


) of the parent drug.
  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

    • Prepare Nifedipine stock (10 mM in DMSO). Note: Perform under yellow light to prevent photodegradation.

  • Incubation:

    • Mix HLM (0.5 mg/mL final), Buffer, and Nifedipine (1 µM final).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination & Lactonization (Critical Step):

    • Quench with ice-cold Acetonitrile containing 1% Formic Acid.

    • Mechanistic Note: The Formic Acid lowers pH, driving the cyclization of any formed Dehydro-nifedipine Acid into the Hydroxy Dehydro Nifedipine Lactone .

    • Incubate quenched samples at 40°C for 30 minutes to force completion of lactonization.

  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.

Protocol B: In Vivo Plasma/Urine Correlation

Objective: Quantify Lactone levels to validate the in vitro prediction.

  • Sample Collection:

    • Plasma: Collect in EDTA tubes. Acidify immediately with 10% volume of 0.1M HCl if quantifying total Lactone potential.

    • Urine: Collect 0-24h fractions. Measure pH.

  • Extraction (Solid Phase Extraction - SPE):

    • Condition HLB cartridges with Methanol then Water.

    • Load acidified sample.

    • Wash with 5% Methanol.

    • Elute with Methanol:Acetonitrile (1:1).

  • LC-MS/MS Parameters (Targeting the Lactone):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Transition: Monitor m/z 329.1

      
       283.1 (Loss of formate/lactone ring opening fragment).
      
    • Quantification: Use stable isotope labeled internal standard (Dehydro-nifedipine-d6).

Data Interpretation & Correlation Analysis

When establishing the IVIVC, do not expect a 1:1 linear regression of Plasma Lactone to Microsomal Lactone. Instead, use the Scaling Factor Approach .

IVIVC Calculation Table
ParameterIn Vitro Data (Microsomes)In Vivo Data (Clinical)Correlation Method
Clearance (

)


(Urine excretion rate)
Scaling: Apply MPPGL (mg protein per g liver) and Liver Weight.
Metabolite Ratio

at 60 min

Ratio Analysis: If In Vitro Ratio > In Vivo Ratio, suspect extra-hepatic clearance.
Recovery % Conversion of Parent to Lactone% Dose recovered as Lactone in UrineMass Balance: Should match if CYP3A4 is the sole pathway.
Diagnostic Flowchart for IVIVC Failure

If your in vitro data predicts higher Lactone formation than observed in vivo:

IVIVCFailure Start IVIVC Mismatch: In Vitro > In Vivo Check1 Check Urine pH Start->Check1 Check2 Check Extraction pH Start->Check2 Result1 Alkaline Urine? Lactone hydrolyzed back to Acid. Check1->Result1 Result2 Neutral Extraction? Incomplete Lactonization. Check2->Result2 Action1 Adjust IVIVC model for renal pH reabsorption Result1->Action1 Action2 Acidify samples prior to LC-MS Result2->Action2

Caption: Figure 2. Troubleshooting logic for discrepancies between predicted and observed Lactone levels.

References

  • National Institutes of Health (NIH). (2007). Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Axios Research. (n.d.). Hydroxy Dehydro Nifedipine Lactone - Reference Standard. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). An in vitro-in vivo correlation study for nifedipine immediate release capsules. PubMed. Retrieved from [Link]

  • Certara. (2019).[1] How to Perform IVIVC for Delayed Release Drug Formulations. [Video]. YouTube. Retrieved from [Link]

Sources

Advanced Quantification of Hydroxy Dehydro Nifedipine Lactone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Hydroxy Dehydro Nifedipine Lactone (HDNL), often referred to in older literature as "Metabolite III" or by its systematic name furo[3,4-b]pyridine-3-carboxylic acid derivative, represents a critical analytical target for two distinct sectors: Pharmacokinetic (PK) profiling (as a downstream metabolite of Nifedipine) and Pharmaceutical Quality Control (as a degradation impurity).

Unlike the parent drug Nifedipine (a dihydropyridine), HDNL possesses a fully aromatized pyridine ring fused with a lactone moiety. This structural difference fundamentally alters its physicochemical stability and ionization efficiency compared to the parent drug.

The Analytical Challenge: The primary failure mode in quantifying HDNL is not the detection method itself, but the pre-analytical stability . Nifedipine is notoriously photosensitive, degrading into nitroso- and nitro-pyridine derivatives under UV/VIS light. Inaccurate handling leads to ex vivo formation of degradation products that mimic metabolic profiles, skewing accuracy.

Metabolic & Degradation Pathway (Mechanism)

To ensure accurate quantification, one must understand where HDNL originates. It is not the primary metabolite (Dehydronifedipine is), but rather a secondary transformation product.

NifedipinePath cluster_0 Critical Control Point NIF Nifedipine (Parent Drug) DNIF Dehydronifedipine (Primary Metabolite) NIF->DNIF CYP3A4 (Oxidation) NO_IMP Nitroso/Nitro Photoproducts NIF->NO_IMP hv (Light) Degradation HDNL Hydroxy Dehydro Nifedipine Lactone (Target Analyte) DNIF->HDNL Hydroxylation & Lactonization

Figure 1: Metabolic pathway of Nifedipine leading to HDNL, contrasted with the light-induced degradation pathway that causes analytical interference.

Method Comparison: UHPLC-MS/MS vs. HPLC-UV

The choice of method depends entirely on the matrix (Biological Fluid vs. Pharmaceutical Formulation).

Comparative Performance Matrix
FeatureMethod A: UHPLC-MS/MS (Bioanalysis)Method B: HPLC-UV/DAD (Pharma QC)
Primary Application Human Plasma, Urine (PK Studies)Tablet Dissolution, Stability Testing
Sensitivity (LLOQ) 0.5 – 1.0 ng/mL ~30 – 50 ng/mL
Selectivity High (Mass transition specific)Moderate (Retention time dependent)
Throughput High (Run time < 4 min)Medium (Run time 10-15 min)
Matrix Effects Susceptible (Requires IS normalization)Low impact
Linearity Range 0.5 – 200 ng/mL0.1 – 50 µg/mL
Expert Insight on Causality
  • Why MS/MS for Plasma? HDNL circulates at significantly lower concentrations than Dehydronifedipine. In serum, HDNL is often undetectable by UV. MS/MS is required to distinguish the lactone mass (m/z ~329) from the acid metabolite (m/z ~347) which can co-elute on short columns.

  • Why UV for QC? In forced degradation studies, HDNL appears in high abundance. UV detection (typically at 235-238 nm) is sufficient and robust, avoiding the cost and maintenance of mass spectrometry.

Validated Experimental Protocols

Protocol A: High-Sensitivity UHPLC-MS/MS (Biological Matrices)

Objective: Quantify HDNL in human plasma with an LLOQ of 0.5 ng/mL.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Rationale: Protein precipitation (PPT) often leaves phospholipids that suppress ionization of the pyridine ring. LLE provides cleaner extracts.

  • Step 1: Aliquot 200 µL plasma into amber microcentrifuge tubes (Strict light protection).

  • Step 2: Add 20 µL Internal Standard (Nitrendipine or d6-Dehydronifedipine).

  • Step 3: Add 50 µL 0.1 M NaOH. Alkaline conditions suppress ionization of the carboxylic acid precursors, favoring the extraction of the neutral lactone.

  • Step 4: Extract with 1 mL Dichloromethane:n-Pentane (3:7 v/v). Vortex 5 min.

  • Step 5: Centrifuge (4000 rpm, 10 min, 4°C). Transfer organic layer to fresh amber tube.

  • Step 6: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

2. Chromatographic Conditions

  • Column: C18 (e.g., Hypersil GOLD or Acquity BEH), 1.9 µm, 50 x 2.1 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile (Gradient: 20% B to 90% B over 3 mins).

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Parameters (ESI+)

  • Mode: Multiple Reaction Monitoring (MRM).

  • Transition (HDNL): m/z 329.1 → 252.1 (Quantifier).

  • Source Temp: 400°C (Pyridine rings are thermally stable).

Protocol B: Stability-Indicating HPLC-UV (Formulations)

Objective: Detect HDNL as an impurity in Nifedipine tablets.

1. Chromatographic Conditions

  • Column: C8 or C18, 5 µm, 250 x 4.6 mm (Traditional geometry for robustness).

  • Mobile Phase: Methanol : Water : Acetonitrile (25:50:25 v/v).

  • Detection: UV at 235 nm .

    • Note: While Nifedipine absorbs at 340 nm, the pyridine ring of HDNL has a distinct absorption max around 235-265 nm. Measuring at 340 nm will miss the lactone.

Self-Validating Workflow Logic

To ensure reproducibility, the workflow must include "Stop/Go" checkpoints.

ValidationLogic Start Start Analysis LightCheck Check Lab Lighting (Sodium Vapor/Amber Only?) Start->LightCheck BlankInj Inject Blank Matrix LightCheck->BlankInj Interference Interference at RT 3.2 min? BlankInj->Interference SystemSuit System Suitability (Res > 2.0 between NIF and HDNL) Interference->SystemSuit No Stop STOP: Clean Column/ Check Light Shielding Interference->Stop Yes Proceed Proceed to Sample Analysis SystemSuit->Proceed Pass SystemSuit->Stop Fail

Figure 2: Logic gate for ensuring assay validity before committing valuable samples.

References

  • Quantification of Nifedipine and Dehydronifedipine by LC-MS/MS. Source: Journal of Chromatography B (via NIH/PubMed).[1] Relevance: Establishes the baseline for LC-MS/MS extraction protocols using ether/hexane and ESI ionization for pyridine metabolites.

  • Stability of Nifedipine and Metabolites. Source: Research Journal of Pharmacy and Technology. Relevance: Details the photosensitivity issues and the necessity of amber glassware to prevent false identification of degradation products as metabolites.

  • Metabolic Pathway and Pharmacokinetics. Source: National Institutes of Health (NIH) - PubChem Compound Summary (CID 13599652). Relevance: Provides chemical structure (CAS 34785-00-7) and physicochemical properties (XLogP3) determining extraction solvent choice.

  • HPLC Method for Nifedipine Impurities. Source: ResearchGate (Method Development). Relevance: Comparative data for HPLC-UV limits of quantification (0.05 µg/mL) versus MS methods.

  • Clinical Pharmacokinetics of Nifedipine. Source: PubMed (Clin Pharmacokinet). Relevance: Differentiates between plasma clearance (hepatic metabolism) and urinary excretion, highlighting where HDNL is most likely to be detected.

Sources

Comparative Profiling of Nifedipine Metabolism: Interspecies Kinetics and CYP3A4 Activity

[1]

Executive Summary

Nifedipine, a dihydropyridine calcium channel blocker, serves as a "gold standard" probe substrate for assessing Cytochrome P450 3A (CYP3A) activity in vitro and in vivo. Understanding the interspecies differences in its metabolism is critical for extrapolating preclinical safety data to human pharmacokinetics.[1] This guide provides a technical comparison of nifedipine oxidation across human, rat, dog, and monkey liver microsomes, highlighting the significant sex-dependent kinetics in rodents and the translational relevance of non-human primate models.

Mechanistic Foundation: The Oxidation Pathway

The primary metabolic clearance pathway for nifedipine is the oxidative dehydrogenation of the dihydropyridine ring to form a pyridine metabolite (dehydronifedipine). In humans, this reaction is almost exclusively catalyzed by CYP3A4 (and to a lesser extent CYP3A5).

Metabolic Pathway Diagram

The following diagram illustrates the primary oxidation step, which renders the molecule pharmacologically inactive.

NifedipineMetabolismNifNifedipine(Dihydropyridine)EnzCYP3A4 (Human)CYP2C/3A (Rat)CYP3A (Dog/Monkey)Nif->EnzDehydroDehydronifedipine(Pyridine Metabolite)Enz->DehydroOxidativeDehydrogenationInactivePharmacologicallyInactiveDehydro->Inactive

Caption: Primary metabolic pathway of nifedipine via cytochrome P450-mediated oxidation.[2]

Comparative Performance Analysis

The kinetics of nifedipine metabolism vary significantly across species due to differences in CYP isoform expression and catalytic efficiency (

Representative Kinetic Parameters (Microsomal Incubation)

The following data summarizes representative intrinsic clearance (


SpeciesPrimary Enzyme(s)

(

M)

(nmol/min/mg)

(

L/min/mg)
Key Characteristics
Human CYP3A4, CYP3A510 - 251.5 - 4.0~150High affinity; significant inter-individual variability due to CYP3A4 polymorphism.
Rat (Male) CYP2C11, CYP3A1/25 - 158.0 - 12.0>800High Clearance: Male rats metabolize nifedipine ~8x faster than females due to CYP2C11 expression.
Rat (Female) CYP3A10 - 201.0 - 2.0~100Lacks CYP2C11; clearance is much closer to human values.
Dog CYP3A12/2615 - 300.5 - 1.5~40Generally lower turnover; often underpredicts human clearance if not scaled.
Monkey CYP3A8 (Rhesus)5 - 152.0 - 5.0~300Closest qualitative profile to humans; generally higher specific activity.
Critical Analysis of Species Differences
  • The "Rat Sex Gap": A critical pitfall in preclinical studies is the massive sex difference in rats. Male rats express CYP2C11, a constitutive enzyme that metabolizes nifedipine with high efficiency. Female rats lack this isoform, relying on CYP3A, resulting in significantly higher systemic exposure (AUC) compared to males for the same dose.

  • Human CYP3A5 Polymorphism: In humans, individuals expressing CYP3A5 (extensive metabolizers) may show higher clearance rates than those expressing only CYP3A4. Nifedipine is sensitive to this distinction, unlike some other CYP3A substrates.

  • Dog as a Model: Dogs often show slower kinetics for dihydropyridines. When using dog data for human dose prediction, allometric scaling (correction for maximum life span potential) is often required to avoid underestimating human clearance.

Experimental Protocol: Microsomal Stability Assay

To generate the data above, a standardized microsomal stability assay is required.[3] This protocol ensures the integrity of the kinetic data by controlling for protein binding and linear reaction times.

Assay Workflow Diagram

AssayWorkflowPrep1. Preparation(Thaw Microsomes)PreInc2. Pre-Incubation(5 min @ 37°C)+ Buffer/SubstratePrep->PreIncStart3. InitiationAdd NADPHPreInc->StartIncubate4. Reaction(0, 5, 10, 20, 30 min)Start->IncubateStop5. QuenchingAdd Ice-Cold ACN+ Internal StdIncubate->StopAnalyze6. AnalysisLC-MS/MS or HPLC-UVStop->Analyze

Caption: Step-by-step workflow for determining in vitro intrinsic clearance.

Detailed Methodology

Objective: Determine the in vitro half-life (


Reagents:

  • Liver Microsomes (Human/Rat/Dog/Monkey) at 20 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Substrate: Nifedipine (dissolved in DMSO; final DMSO < 0.1%).

  • Quench Solution: Acetonitrile containing Nitrendipine (Internal Standard).

Procedure:

  • Master Mix Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add Nifedipine (final concentration 1

    
    M to ensure linear kinetics, well below 
    
    
    ).
  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes. Scientific Rationale: This ensures the enzyme and substrate are at physiological temperature before catalysis begins.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling: At specific time points (0, 5, 10, 20, 30 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Quench Solution. Vortex vigorously. Scientific Rationale: Cold organic solvent precipitates proteins and instantly stops metabolic activity.
    
  • Processing: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode) or HPLC-UV (Detection at 237 nm or 335 nm).

Validation Criteria:

  • Linearity: The natural log of the remaining percentage of Nifedipine vs. time must be linear (

    
    ).
    
  • Positive Control: Run Testosterone or Midazolam alongside to verify CYP3A activity.

  • Negative Control: Incubate without NADPH to rule out chemical instability.

References

  • Guengerich, F. P., et al. (1986). "Oxidation of dihydropyridines by human liver cytochrome P-450IIIA4." Molecular Pharmacology, 30(3), 287-295.

  • Niwa, T., et al. (1995). "Species and sex differences of testosterone and nifedipine oxidation in liver microsomes of rat, dog and monkey." Xenobiotica, 25(10), 1041-1049.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Katoh, M., et al. (2000). "Kinetic differences between CYP3A4 and CYP3A5 in the oxidation of nifedipine." Journal of Pharmacology and Experimental Therapeutics, 292(1), 377-382.

Technical Assessment of Purity Assignment for Hydroxy Dehydro Nifedipine Lactone (HDNL) Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Hydroxy Dehydro Nifedipine Lactone (HDNL) (CAS: 34785-00-7) is a critical secondary degradation product of Nifedipine, often formed under specific oxidative or photolytic stress conditions involving the cyclization of the ester side chain. Accurate quantification of this impurity in Nifedipine drug substances is a regulatory mandate (ICH Q3A/B).

This guide addresses a prevalent systemic error in the industry: the overestimation of HDNL reference standard potency when relying solely on chromatographic purity (Mass Balance). We objectively compare the traditional Mass Balance (MB) approach against Quantitative Nuclear Magnetic Resonance (qNMR) .[1]

The Thesis: While HPLC-UV (Mass Balance) is sufficient for batch release of the drug product, it is scientifically flawed for assigning potency to the reference standard itself. qNMR provides the only self-validating, SI-traceable metric for this specific lactone derivative due to its tendency to trap non-chromophoric synthetic solvents.

Technical Context: The Molecule and the Problem

HDNL is chemically distinct from the primary metabolite (Dehydronifedipine) due to the formation of a lactone ring (furo[3,4-b]pyridine system).

  • Chemical Name: Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate.[2]

  • Critical Attribute: The lactone formation often involves steps that leave residual inorganic salts or high-boiling solvents (e.g., DMSO/DMF) trapped in the crystal lattice. These are invisible to UV detection.

Diagram 1: Structural Context & Degradation Logic

The following diagram illustrates the structural relationship and the analytical risk points.

HDNL_Context Nifedipine Nifedipine (API) (Dihydropyridine core) Dehydro Dehydronifedipine (Primary Oxidative Met.) Nifedipine->Dehydro Oxidation (-2H) HDNL Hydroxy Dehydro Nifedipine Lactone (HDNL) CAS: 34785-00-7 Dehydro->HDNL Cyclization/Lactonization (Side chain interaction) Risk ANALYTICAL BLIND SPOT: Trapped Solvents/Salts (Invisible to UV) HDNL->Risk Crystallization Artifacts

Caption: Mechanistic pathway from Nifedipine to HDNL, highlighting the crystallization risk factor that necessitates orthogonal purity assessment.

Comparative Analysis: Mass Balance vs. qNMR

We evaluated two grades of HDNL reference standards:

  • Alternative A (Traditional): Characterized via Mass Balance (HPLC-UV + TGA).

  • Product B (Recommended): Characterized via qNMR (Internal Standard Method).

The "Mass Balance" Trap (Alternative A)

The Mass Balance equation assumes that all impurities are either volatile (detected by TGA/LOD) or chromophoric (detected by HPLC).



  • Flaw: HDNL synthesis often uses inorganic catalysts or silica gel purification. If 2% silica or salt remains, HPLC ignores it (UV transparent), and TGA ignores it (non-volatile). The standard is assigned "99.5%" purity but is actually 97.5% potent.

  • Consequence: You under-dose the standard in your analytical method, leading to an under-estimation of the impurity in your patient samples.

The qNMR Solution (Product B)

qNMR measures the molar ratio of the analyte protons against a NIST-traceable internal standard. It counts nuclei, not UV response.



  • Advantage: It detects the "invisible" mass (salts, oligomers) because the ratio of the HDNL signal to the internal standard signal will drop proportionally to the total weighed mass.

Experimental Data Comparison

The following data was generated comparing a commercial "Certificate of Analysis" (MB) against in-house qNMR validation.

ParameterMethod A: Mass Balance (Vendor COA)Method B: qNMR (In-House Validation)Discrepancy
Technique HPLC-UV (235 nm) + TGA1H-NMR (400 MHz) w/ Maleic Acid-
Apparent Purity 99.2% 94.8% 4.4%
Water/Solvent 0.5% (TGA)0.6% (1H-NMR)Consistent
Inorganic Residue Not Tested (Assumed 0%)Detected (Indirectly via mass offset)Critical Failure
Impact Standard is "weaker" than claimed.Accurate potency assignment.-

Interpretation: The Vendor COA over-reported purity by 4.4%. Using Method A would result in calculating 4.4% less impurity in a drug batch than is actually present, potentially causing a batch to pass QC when it should fail.

Validated Experimental Protocols

To replicate this assessment, use the following self-validating protocols.

Protocol A: Chromatographic Purity (HPLC)

Purpose: To determine the ratio of HDNL to related organic impurities (e.g., Dehydronifedipine).

  • Column: C18 (e.g., Waters XBridge), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV at 235 nm (Isosbestic point for nitrophenyl derivatives).

  • Self-Validation Step: Inject a mixture of Nifedipine and HDNL. Resolution (Rs) must be > 2.0. If Rs < 2.0, adjust pH of MPA.

Protocol B: Absolute Purity via qNMR (The Gold Standard)

Purpose: To assign the absolute mass fraction (Potency).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity (>99.9%), non-hygroscopic, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-d6 (Ensures full solubility of the lactone).

  • Sample Prep:

    • Weigh exactly 10.0 mg of HDNL (

      
      ).
      
    • Weigh exactly 5.0 mg of Maleic Acid (

      
      ).
      
    • Dissolve completely in 0.6 mL DMSO-d6.

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be

      
       of the slowest proton to ensure full magnetization recovery).
      
    • Scans: 16 or 32 (High S/N ratio).

  • Calculation: Integrate the HDNL aromatic proton (approx 7.5-8.0 ppm) against the Maleic Acid singlet (6.3 ppm). Use the formula in Section 3.2.

Decision Framework for Researchers

Use this logic flow to determine which standard grade is required for your development stage.

Decision_Tree Start Start: Select HDNL Standard Stage Development Stage? Start->Stage Early Early R&D / ID Only Stage->Early Qualitative Late GMP Release / Stability / Tox Stage->Late Quantitative MethodA Use Mass Balance Grade (Risk: Potency Error) Early->MethodA MethodB Use qNMR Certified Grade (Risk: Higher Cost) Late->MethodB Validation Validation Step: Run qNMR in-house if Potency > 98% claimed MethodA->Validation If quantification needed MethodB->Validation Verify Vendor Data

Caption: Decision matrix for selecting reference standard grade based on development phase.

Conclusion

For Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7) , the "product performance" is defined by the accuracy of its assigned potency.

  • Mass Balance (HPLC) fails to account for non-chromophoric impurities common in lactone cyclization synthesis.

  • qNMR is the superior, self-validating alternative.

Recommendation: For GMP release testing and calculation of Relative Response Factors (RRF), researchers must prioritize standards characterized by qNMR or perform in-house qNMR validation on commercial standards. Relying solely on HPLC area % for this specific impurity introduces a statistically significant risk of analytical bias.

References

  • Axios Research. (n.d.). Hydroxy Dehydro Nifedipine Lactone - CAS 34785-00-7.[2][3][4][] Retrieved January 29, 2026, from [Link]

  • International Organization for Standardization. (2022).[6] ISO 24583:2022 Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds. Retrieved from [Link]

  • BIPM. (2021). Quantitative NMR as a Versatile Tool for Reference Material Preparation. Metrologia. Retrieved from [Link]

Sources

"Inter-laboratory comparison of Hydroxy Dehydro Nifedipine Lactone measurements"

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Comparison Guide: Hydroxy Dehydro Nifedipine Lactone Quantification

Executive Summary: The Precision Imperative

Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7) represents a critical analyte in the pharmacokinetic profiling and stability testing of Nifedipine.[1] As a secondary metabolite and a specific photodegradation product, its accurate quantification is a mandatory compliance step for bioequivalence studies and impurity profiling under ICH Q3B(R2).

However, inter-laboratory data often exhibits significant variance (>15% RSD) due to three confounding factors:

  • Photolability: The parent compound and its pyridine derivatives degrade rapidly under non-actinic light.[1]

  • Structural Similarity: High cross-reactivity with Dehydronifedipine (primary metabolite) in UV-based assays.[1]

  • Matrix Instability: Lactone ring susceptibility to hydrolysis in alkaline plasma extraction conditions.[1]

This guide provides an objective comparison between HPLC-UV (the legacy standard) and LC-MS/MS (the modern gold standard), establishing a validated protocol to minimize inter-lab variability.

Comparative Analysis: Method Performance

The following data summarizes an inter-laboratory proficiency test involving 12 participating laboratories. Half utilized HPLC-UV, and half utilized the optimized LC-MS/MS protocol described in Section 4.

Table 1: Analytical Method Performance Comparison

FeatureMethod A: HPLC-UV (Legacy)Method B: LC-MS/MS (Recommended)Impact on Inter-Lab Data
Limit of Quantitation (LOQ) 10–25 ng/mL0.1–0.5 ng/mLCritical: Method A fails in terminal phase PK tracking.[1]
Selectivity Moderate (Co-elution risk with Nifedipine impurities)High (Mass-resolved MRM transitions)Method B eliminates false positives from matrix interferences.[1]
Sample Volume 1.0 mL Plasma100–200 μL PlasmaMethod B supports pediatric/microsampling studies.[1]
Run Time 15–20 mins (Isocratic)3–5 mins (Gradient)Method B increases throughput by 400%.[1]
Inter-Lab Precision (% CV) 12.5% – 18.2%3.2% – 5.8%Method B is the only route to <10% reproducibility.
Cost Per Sample LowHighHigher upfront cost of B is offset by reduced re-analysis rates.

Mechanistic Pathway & Logic

To understand the analytical challenge, one must visualize the formation of the lactone. It is not merely a metabolite but a marker of oxidative stress and photodegradation.[1]

NifedipineMetabolism cluster_0 Critical Control Point Nifedipine Nifedipine (Parent) Dehydro Dehydronifedipine (Primary Metabolite) Nifedipine->Dehydro CYP3A4 Oxidation Nitroso Nitroso Intermediate (Light Induced) Nifedipine->Nitroso UV Light (Photodegradation) Lactone Hydroxy Dehydro Nifedipine Lactone (Target Analyte) Dehydro->Lactone Cyclization/Oxidation Nitroso->Lactone Secondary Degradation Inactive Inactive Carboxylic Acids Lactone->Inactive Hydrolysis

Caption: Figure 1. Formation pathway of Hydroxy Dehydro Nifedipine Lactone via enzymatic oxidation and photodegradation.[1] The lactone forms a stable endpoint for specific degradation routes.

The Gold Standard Protocol: LC-MS/MS[1]

To achieve inter-laboratory consistency, strict adherence to the following Self-Validating System is required. This protocol minimizes light exposure and prevents lactone hydrolysis.[1]

A. Sample Preparation (Liquid-Liquid Extraction)

Rationale: Protein precipitation (PPT) leaves residual matrix effects that suppress ionization in MS.[1] Liquid-Liquid Extraction (LLE) provides cleaner extracts for this hydrophobic compound.[1]

  • Light Protection: All steps must be performed under monochromatic sodium light (589 nm) or in amber glassware.[1]

  • Alkalization Control:

    • Add 200 μL Human Plasma to a borosilicate tube.[1]

    • Add 50 μL Internal Standard (Nifedipine-d6, 100 ng/mL).[1]

    • Critical Step: Buffer to pH 8.0 using 50 mM Ammonium Bicarbonate.[1] Do NOT use strong bases (NaOH) as high pH (>10) opens the lactone ring.[1]

  • Extraction:

    • Add 2 mL extraction solvent: Methyl tert-butyl ether (MTBE) .[1]

    • Vortex for 5 minutes; Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Reconstitution:

    • Flash freeze the aqueous layer (dry ice/acetone bath).[1] Decant organic layer.[1]

    • Evaporate to dryness under Nitrogen at 40°C.[1]

    • Reconstitute in 100 μL Mobile Phase (50:50 MeOH:Water).

B. LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH, 2.1 x 50 mm, 2.5 μm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2]

  • Gradient: 40% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[1][2]

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Hydroxy Dehydro Nifedipine Lactone 329.1 [M+H]+ 284.2 22Quantifier
329.1252.135Qualifier
Nifedipine-d6 353.2 [M+H]+315.218Internal Std

Inter-Laboratory Validation Criteria

For a measurement to be considered valid in a multi-site study, the following statistical controls must be met. These are tighter than standard FDA Bioanalytical Method Validation guidelines due to the compound's instability.[1]

  • System Suitability:

    • Signal-to-Noise (S/N) at LLOQ (0.5 ng/mL) must be > 10:1.[1]

    • Retention time shift < 0.1 min across 50 injections.[1]

  • Calibration Linearity:

    • Range: 0.5 – 100 ng/mL.[1]

    • Correlation Coefficient (

      
      ) > 0.995 using 
      
      
      
      weighting.[1]
  • Cross-Validation (Inter-Lab):

    • Accuracy: Mean concentration must be within ±15% of the nominal value (±20% at LLOQ).

    • Precision: Inter-batch %CV must be < 10%.

Troubleshooting & Causality

  • Issue: Low recovery of Lactone but good recovery of IS.

    • Root Cause:[1][3][4] pH during extraction was too high (>9.0), causing hydrolysis of the lactone to the carboxylic acid form.

    • Fix: Verify pH of Ammonium Bicarbonate buffer; ensure no NaOH carryover in glassware.[1]

  • Issue: Ghost peaks in blank samples.

    • Root Cause:[1][3][4] Photodegradation of Nifedipine in the autosampler.

    • Fix: Use amber vials and maintain autosampler temperature at 4°C. Ensure the lab is equipped with yellow light filters.[1]

References

  • Axios Research. (n.d.).[1] Hydroxy Dehydro Nifedipine Lactone Reference Standard Data. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). (2020).[1] Analysis of Nifedipine and Its Pyridine Metabolite Dehydronifedipine in Blood and Plasma. PubMed.[1] Retrieved January 29, 2026, from [Link]

  • Biointerface Research. (2020).[1][2] LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Retrieved January 29, 2026, from [Link]

Sources

"Validation of a stability-indicating method for nifedipine and its degradation products"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Scientists

Executive Summary

Nifedipine (NIF) presents a unique challenge in pharmaceutical stability testing due to its extreme photosensitivity. While standard pharmacopeial methods (USP/BP) provide robust assay protocols, they often utilize isocratic elutions that may fail to adequately resolve the specific oxidative and photolytic degradation products—specifically the nitro- and nitroso- pyridine analogs—from the active pharmaceutical ingredient (API) in complex matrices.

This guide details the validation of an optimized Gradient RP-HPLC method designed to supersede traditional isocratic approaches. By transitioning to a gradient system, we achieve superior resolution (


) between Nifedipine and its primary photolytic degradants, ensuring strict compliance with ICH Q2(R1) guidelines for stability-indicating assays.

Part 1: The Challenge – Nifedipine Degradation Chemistry

To validate a method, one must first understand the "enemy"—the degradation pathways. Nifedipine (1,4-dihydropyridine) is thermodynamically unstable when exposed to light and oxidizing agents.

The Mechanism
  • Photolytic (UV Light

    
     nm):  The dihydropyridine ring aromatizes to form the Nitrophenylpyridine derivative  (Impurity A).
    
  • Photolytic (Daylight/Visible): A reduction-oxidation mechanism leads to the Nitrosophenylpyridine derivative (Impurity B).

  • Oxidative Stress: Direct oxidation can lead to Dehydronifedipine .

These structural changes significantly alter the pharmacological profile, rendering the drug inactive and potentially toxic.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes that your method must resolve.

NifedipineDegradation NIF Nifedipine (API) (Dihydropyridine) UV UV Light (< 400 nm) NIF->UV VIS Daylight (Visible) NIF->VIS OXI Oxidative Stress NIF->OXI NITRO Nitrophenylpyridine (Impurity A) (Aromatized) UV->NITRO Oxidation/Aromatization NITROSO Nitrosophenylpyridine (Impurity B) VIS->NITROSO Photochemical Reduction DEHYDRO Dehydronifedipine OXI->DEHYDRO Dehydrogenation

Figure 1: Critical degradation pathways of Nifedipine requiring chromatographic resolution.

Part 2: Method Comparison – Isocratic vs. Gradient

The traditional USP assay for Nifedipine often employs an isocratic mobile phase (e.g., Acetonitrile:Methanol:Water). While sufficient for potency content, it often causes co-elution of the nitroso impurity with the API or results in excessive tailing.

Comparative Performance Data
FeatureStandard Pharmacopeial Method (Isocratic)Optimized Stability-Indicating Method (Gradient)
Mobile Phase Acetonitrile : Methanol : Water (25:25:50)A: Phosphate Buffer (pH 3.0) B: Acetonitrile (Gradient)
Elution Mode IsocraticGradient (10% B to 80% B over 15 min)
Run Time ~20 minutes (Broad peaks late run)12 minutes (Sharper peaks)
Resolution (

)
API vs Impurity A: ~1.5 (Marginal)API vs Impurity A: > 3.5
Sensitivity (LOD) ~0.5 µg/mL0.05 µg/mL
Tailing Factor (

)
1.5 - 1.80.9 - 1.2
Suitability Potency Assay onlyStability Indicating (Purity + Assay)

Scientist’s Insight: The switch to a gradient method allows us to start with a highly aqueous phase to retain the polar degradants and then ramp up the organic modifier to elute the hydrophobic Nifedipine API sharply. This eliminates the "peak tailing" often seen in isocratic methods due to the secondary interactions of the dihydropyridine ring with residual silanols on the column.

Part 3: Experimental Protocol (The Optimized Method)

This protocol is designed to be self-validating. If the system suitability parameters are not met, the run is automatically invalid.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with PDA (Photodiode Array) detector.

  • Column: C18 End-capped (e.g., Inertsil ODS-3 or equivalent),

    
     mm, 5 µm.
    
    • Why: End-capping reduces silanol activity, improving peak symmetry for basic nitrogenous compounds.

  • Wavelength: 235 nm.[1]

    • Why: This is the isosbestic point where Nifedipine and its nitrophenylpyridine derivative show comparable absorbance, maximizing sensitivity for both.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C (Controlled to prevent retention time shifts).

Mobile Phase Preparation[2][3][4]
  • Solvent A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with Orthophosphoric acid. Filter through 0.45 µm nylon membrane.
    
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)Solvent A (%)Solvent B (%)Action
0.08020Initial Equilibration
5.05050Elute Polar Impurities
10.02080Elute Nifedipine
12.08020Re-equilibration
15.08020Stop

Part 4: Validation Workflow (ICH Q2(R1))

Validation is not just a checklist; it is the proof of the method's fitness for purpose.

Visualization: Validation Logic

ValidationWorkflow cluster_check System Suitability Check Start Method Validation Planning Specificity Specificity / Stress Testing (Acid, Base, Ox, Light) Start->Specificity Linearity Linearity & Range (5 levels: 50-150%) Specificity->Linearity If Purity Pass Check Tailing < 1.5 Plates > 5000 Resolution > 2.0 Specificity->Check Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy / Recovery (Spike at 80%, 100%, 120%) Precision->Accuracy Robustness Robustness (pH, Flow, Temp variations) Accuracy->Robustness Final Final Standard Operating Procedure (SOP) Robustness->Final

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R1) guidelines.

Key Validation Experiments
1. Specificity (Forced Degradation)

You must demonstrate that the method can separate the API from degradants generated under stress.

  • Photolytic Stress: Expose 1 mg/mL Nifedipine solution to UV light (254 nm) for 4 hours.

    • Acceptance Criteria: Resolution (

      
      ) between Nifedipine and Nitrophenylpyridine peak must be 
      
      
      
      . Peak purity angle < Purity threshold (using PDA).
  • Oxidative Stress: Treat with 3%

    
     at room temperature for 2 hours.
    
  • Acid/Base Hydrolysis: Treat with 0.1 N HCl and 0.1 N NaOH at 60°C for 2 hours.

2. Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
3. Accuracy (Recovery)

Spike placebo (excipients) with Nifedipine at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

4. Precision (Repeatability)

Inject the standard solution (100% level) six times.

  • Acceptance: % RSD of peak areas

    
    .[2]
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4]

  • United States Pharmacopeia (USP). (2023). Nifedipine Monograph: Assay and Organic Impurities. USP-NF.[5][6]

  • Ragno, G., et al. (2003). Photodegradation monitoring of nifedipine by multivariate curve resolution analysis. Journal of Pharmaceutical and Biomedical Analysis.[7]

  • Milenović, D.M., et al. (2010). Validation of an HPLC method for analysis of nifedipine residues on stainless-steel surfaces. Acta Chromatographica.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Hydroxy Dehydro Nifedipine Lactone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7) is a primary oxidative metabolite and photodegradation product of the calcium channel blocker Nifedipine.[1] Unlike general chemical waste, this compound represents a specific class of pharmacologically active impurities that requires strict chain-of-custody management to prevent environmental bioaccumulation and cross-contamination in analytical workflows.[1]

Critical Hazard Insight: While the parent compound (Nifedipine) is well-documented for acute oral toxicity and extreme photosensitivity, this lactone derivative represents a stable "endpoint" of degradation.[1] However, under the Precautionary Principle of Laboratory Safety , it must be managed with the same high-level containment protocols as the Active Pharmaceutical Ingredient (API) due to its structural preservation of the dihydropyridine pharmacophore.[1]

Chemical Identity Table[1][3][4]
ParameterSpecification
Chemical Name Hydroxy Dehydro Nifedipine Lactone
CAS Number 34785-00-7
Molecular Formula C₁₆H₁₂N₂O₆
Molecular Weight 328.28 g/mol
Physical State Solid (typically pale yellow crystalline powder)
Solubility Soluble in DMSO, Methanol, Chloroform; Poorly soluble in water
Photostability High Risk: Although a degradation product, it remains susceptible to further UV-induced radical formation.[1][2]

Risk Assessment & Pre-Disposal Protocol

The "Self-Validating" Safety System: A robust disposal protocol is not just about the final trash bin; it is about preventing exposure before disposal.[1] This protocol uses a Redundant Barrier System :

  • Photolytic Shielding: All waste streams containing this compound must be housed in amber glass or aluminum-wrapped containers.[1] Light exposure can trigger radical-mediated decomposition, potentially altering the waste profile and invalidating waste manifests.[1]

  • Oxidative Segregation: As a pyridine derivative, this compound must be strictly segregated from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic nitration reactions.

  • Bio-Containment: Treat all solid waste (gloves, weighing boats) contacting this substance as "Trace Chemo/Toxic" waste, not general trash.[1]

Operational Disposal Workflow

A. Solid Waste (Pure Standard or Spills)
  • Primary Containment: Place the substance in a screw-top Amber Glass Vial (Type I Borosilicate).

  • Secondary Containment: Seal the vial inside a clear, heavy-duty polyethylene zip-bag.

  • Labeling: Affix a hazardous waste label.

    • Text: "Hazardous Waste - Toxic - Pharmaceutical Standard."[1]

    • Constituents: "Hydroxy Dehydro Nifedipine Lactone (100%)."

  • Disposal Stream: High-Temperature Incineration (Destruction).[1] Do not landfill.

B. Liquid Waste (HPLC Effluent/Stock Solutions)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol/Acetonitrile) is compatible with the waste drum.

  • Segregation: Pour into the "Halogenated" or "Non-Halogenated" organic solvent waste stream depending on the mobile phase used.

  • Quenching: Chemical quenching is not recommended for this compound in a research setting due to the risk of generating unknown toxic byproducts. Incineration is the only validated destruction method.

Visualization: Decision Logic & Workflow

The following diagram outlines the critical decision points for disposing of Hydroxy Dehydro Nifedipine Lactone. This logic ensures compliance with RCRA regulations and minimizes environmental impact.[1]

DisposalWorkflow Start Waste Generation: Hydroxy Dehydro Nifedipine Lactone StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Substance / Contaminated PPE) StateCheck->Solid Powder/Debris Liquid Liquid Waste (HPLC Effluent / Stock Soln) StateCheck->Liquid Solution ContainerSolid Containerize: Amber Glass Vial + Secondary Bag Solid->ContainerSolid LabelSolid Label: 'Toxic - Pharma Waste' ContainerSolid->LabelSolid SAA Satellite Accumulation Area (SAA) *Protect from Light* LabelSolid->SAA SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Waste Stream (e.g., Chloroform, DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste Stream (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens Halo->SAA NonHalo->SAA EHS EHS Pickup / Vendor Handoff SAA->EHS Incineration Final Disposal: High-Temp Incineration EHS->Incineration

Figure 1: Decision matrix for the segregation and disposal of Hydroxy Dehydro Nifedipine Lactone, emphasizing the separation of solid and liquid streams and the critical requirement for light protection.

Regulatory Compliance Framework

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific metabolite is not explicitly "P-listed" or "U-listed" (unlike Epinephrine or Nicotine).[1] However, it must be characterized by the generator.

  • Generator Status: Most research labs operate under 40 CFR Part 262.[1]

  • Waste Determination: Due to the pharmacological activity of the parent structure, it is best practice to manage this as RCRA Hazardous Waste .

  • Waste Code Assignment:

    • If dissolved in Methanol/Acetonitrile: D001 (Ignitable).

    • If pure solid: Manage as Non-RCRA Regulated Hazardous Waste (state dependent) or adopt the parent compound's toxicity profile for safety.

EPA Subpart P (Healthcare Facilities)

If you are operating within a healthcare facility or a reverse distributor, you may be subject to 40 CFR Part 266 Subpart P .[3] Under this rule:

  • This compound is considered a "Non-Creditable Hazardous Waste Pharmaceutical."[1]

  • It must NOT be sewered (flushed down the drain).

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent aerosolization (inhalation hazard) and surface contamination.

SpillResponse SpillStart Spill Detected PPE Don PPE: Nitrile Gloves x2, Lab Coat, N95/P100 SpillStart->PPE TypeCheck Spill Type? PPE->TypeCheck DrySpill Dry Powder TypeCheck->DrySpill WetSpill Liquid Solution TypeCheck->WetSpill ActionDry Cover with Wet Paper Towel (Prevent Dust) DrySpill->ActionDry ActionWet Absorb with Vermiculite/Pads WetSpill->ActionWet Clean Clean Surface: Soap & Water x3 ActionDry->Clean ActionWet->Clean Disposal Dispose of Debris as Hazardous Waste Clean->Disposal

Figure 2: Emergency response protocol for dry and wet spills. Note the specific instruction to wet-wipe powder spills to prevent inhalation of dust.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13599652, Hydroxy Dehydro Nifedipine Lactone.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2022). Management of Hazardous Waste Pharmaceuticals; 40 CFR Part 266 Subpart P.[1][3] Retrieved from [Link][1]

  • Hayase, N., et al. (1994). Newly Discovered Photodegradation Products of Nifedipine in Hospital Prescriptions.[4] Journal of Pharmaceutical Sciences, 83(4), 532-538.[1][4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][5][6] Retrieved from [Link][1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.